1-Ethylpyrazole-4-boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1-ethylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O2/c1-2-8-4-5(3-7-8)6(9)10/h3-4,9-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBSDEGSGLVNOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466035 | |
| Record name | 1-Ethylpyrazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847818-56-8 | |
| Record name | 1-Ethylpyrazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethylpyrazole-4-boronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethylpyrazole-4-boronic acid (CAS No. 847818-56-8) is a versatile heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] Its unique molecular architecture, combining the stable pyrazole scaffold with the reactive boronic acid moiety, makes it a valuable building block in modern organic synthesis. The pyrazole ring is a common motif in many biologically active molecules, and the boronic acid group serves as a key handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on practical insights for laboratory applications.
Chemical and Physical Properties
This compound is typically a solid at room temperature.[3] While a specific melting point for the free acid is not widely reported in the literature, its pinacol ester derivative has a melting point of 44-49 °C.[4] The boronic acid is expected to have a higher melting point due to intermolecular hydrogen bonding.
The solubility of boronic acids can be complex. While the pinacol ester of the related 1H-pyrazole-4-boronic acid is reported to be insoluble in water, other similar small molecule boronic acids show slight solubility in water and better solubility in many organic solvents.[5] For instance, phenylboronic acid, a common boronic acid, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6][7] It is reasonable to expect this compound to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols like methanol and ethanol, which are often used in reactions involving boronic acids.
Below is a summary of the key chemical and physical properties:
| Property | Value | Source(s) |
| CAS Number | 847818-56-8 | [1] |
| Molecular Formula | C5H9BN2O2 | [1][2] |
| Molecular Weight | 139.95 g/mol | [1] |
| Physical Form | Solid | [3] |
| Purity | ≥95% | |
| Storage Temperature | -20°C, under inert atmosphere | [1] |
| Melting Point (Pinacol Ester) | 44-49 °C | [4] |
Molecular Structure
The structure of this compound features a five-membered pyrazole ring with an ethyl group attached to one nitrogen atom (N1) and a boronic acid group (-B(OH)2) at the 4-position of the ring.
Caption: Chemical structure of this compound.
Synthesis of this compound
A common and effective method for the synthesis of 1-alkylpyrazole-4-boronic acids and their pinacol esters involves a three-step process starting from pyrazole. The following protocol is adapted from a general method described in the patent literature.[8]
Experimental Protocol: Synthesis of 1-Ethyl-4-iodopyrazole (Intermediate)
-
Step 1: Iodination of Pyrazole. To a solution of pyrazole in a suitable solvent (e.g., water or an alcohol), add iodine and an oxidizing agent such as hydrogen peroxide. The reaction is typically carried out at room temperature. The 4-iodopyrazole product can be isolated by extraction and purified by crystallization or chromatography.
-
Step 2: N-Alkylation. The 4-iodopyrazole is then N-alkylated using an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile. The reaction mixture is heated to ensure complete reaction. The resulting 1-ethyl-4-iodopyrazole is isolated and purified.
Experimental Protocol: Synthesis of this compound Pinacol Ester
-
Step 3: Borylation. The 1-ethyl-4-iodopyrazole is converted to the corresponding boronic acid pinacol ester. This can be achieved through a Miyaura borylation reaction. In a typical procedure, 1-ethyl-4-iodopyrazole, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate) are combined in an anhydrous, deoxygenated solvent such as dioxane or DMF. The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete. The product, this compound pinacol ester, is then isolated and purified by chromatography.
Experimental Protocol: Hydrolysis to this compound
-
Step 4: Hydrolysis. The pinacol ester can be hydrolyzed to the free boronic acid by treatment with an aqueous acid, such as hydrochloric acid, or by transesterification with a diol that forms a less stable boronate ester. The free boronic acid can then be isolated by filtration or extraction.
Caption: General synthesis workflow for this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to introduce the 1-ethylpyrazol-4-yl moiety into various organic molecules. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and functional materials.[9]
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are oxidative addition of an organohalide to the Pd(0) catalyst, transmetalation of the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel (e.g., a Schlenk flask or microwave vial), combine this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or a pre-catalyst like XPhos Pd G2; typically 1-5 mol%), and a base (e.g., K2CO3, Cs2CO3, or K3PO4; typically 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The use of a phase-transfer catalyst may be beneficial in some cases.
-
Reaction Conditions: The reaction mixture is thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. The reaction is then heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over a drying agent (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
References
- 1. chemscene.com [chemscene.com]
- 2. 1-Ethyl-1H-pyrazole-4-boronic acid - Amerigo Scientific [amerigoscientific.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester 97 847818-70-6 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 1-Ethylpyrazole-4-boronic Acid and Its Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-Ethylpyrazole-4-boronic acid and its common precursor, the pinacol ester. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the critical steps of N-alkylation and C4-borylation of the pyrazole core, offering a comparative analysis of different methodologies, detailed experimental protocols, and insights into the underlying reaction mechanisms. The guide emphasizes strategic considerations for achieving high regioselectivity and yield, supported by references to authoritative scientific literature.
Introduction: The Significance of this compound
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing as key structural motifs in a wide array of pharmaceuticals and agrochemicals.[1] The introduction of a boronic acid moiety at the 4-position of the pyrazole ring transforms it into a versatile building block, primarily for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] This enables the facile formation of carbon-carbon bonds, connecting the pyrazole scaffold to various aryl and heteroaryl systems. This compound, in particular, is a valuable reagent for constructing complex molecules with potential therapeutic applications.
This guide will systematically explore the synthesis of this important compound, focusing on the two key transformations: the ethylation of a pyrazole nitrogen and the subsequent introduction of the boronic acid group at the C4 position.
Strategic Synthesis Pathways
The synthesis of this compound, or more commonly its stable pinacol ester derivative, can be approached through two primary retrosynthetic disconnections. The sequence of the N-ethylation and C4-borylation steps can be interchanged, leading to two distinct strategic pathways.
Figure 1: General retrosynthetic strategies for this compound ester.
Pathway 2 is often preferred as the N-ethylation of a 4-halopyrazole is a well-established transformation, and the subsequent borylation can be achieved with high efficiency. This guide will primarily focus on the methodologies within Pathway 2.
Part I: N-Ethylation of the Pyrazole Ring
The introduction of an ethyl group onto one of the nitrogen atoms of the pyrazole ring is the initial step in our preferred synthetic route. A common and readily available starting material is 4-bromopyrazole.[2]
The Challenge of Regioselectivity
For an unsymmetrically substituted pyrazole, such as 4-bromopyrazole, N-alkylation can lead to a mixture of two regioisomers (N1 and N2 alkylation). The similar electronic properties of the two nitrogen atoms make achieving high regioselectivity a significant challenge.[1][4] The ratio of the products is influenced by factors such as the steric hindrance of the substituents on the pyrazole ring, the nature of the alkylating agent, the base, and the solvent used.[5]
Methodologies for N-Ethylation
This is the most common approach, involving the deprotonation of the pyrazole N-H with a suitable base, followed by nucleophilic attack on an ethylating agent like ethyl iodide or ethyl bromide.
Figure 2: Classical N-Ethylation of 4-Bromopyrazole.
Experimental Protocol: Synthesis of 1-Ethyl-4-bromopyrazole
-
To a solution of 4-bromopyrazole (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-ethyl-4-bromopyrazole.
For a similar N-alkylation procedure, see the application notes for 4-iodopyrazoles.[6]
To address the regioselectivity issue, several advanced methods have been developed:
-
Enzymatic Alkylation: Recent studies have shown that engineered enzymes can catalyze the N-alkylation of pyrazoles with simple haloalkanes, achieving unprecedented regioselectivity (>99%).[4] This biocatalytic approach offers a green and highly selective alternative to traditional methods.
-
Michael Addition: For specific substrates, a catalyst-free Michael addition can provide N1-alkylated pyrazoles with excellent regioselectivity (>99.9:1).[7]
Part II: C4-Borylation of 1-Ethylpyrazole
With the 1-ethyl-4-halopyrazole in hand, the next critical step is the introduction of the boronic acid moiety at the C4 position. This is most commonly achieved by converting the C-Br or C-I bond to a C-B bond, typically yielding the pinacol ester, which is more stable and easier to handle than the free boronic acid.
Lithiation-Borylation via Halogen-Metal Exchange
This method involves the deprotonation of the C4 position through a halogen-metal exchange at low temperatures, followed by quenching the resulting organometallic intermediate with a boronic ester.
References
- 1. mdpi.com [mdpi.com]
- 2. lookchem.com [lookchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
Spectroscopic Characterization of 1-Ethylpyrazole-4-boronic Acid and its Pinacol Ester: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1-ethylpyrazole-4-boronic acid, with a primary focus on its more commonly available and stable derivative, 1-ethyl-1H-pyrazole-4-boronic acid pinacol ester. This document is intended for researchers, scientists, and professionals in drug development who utilize boronic acids and their derivatives as key building blocks in organic synthesis. The guide will delve into the theoretical underpinnings and practical interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this class of compounds.
Introduction: The Significance of this compound
This compound and its esters are versatile reagents in modern organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The pyrazole moiety is a common scaffold in many pharmaceutically active compounds, and the ability to functionalize it at the 4-position via its boronic acid derivative makes this compound a valuable synthetic intermediate. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and stability of these reagents, ensuring the reliability and reproducibility of subsequent synthetic transformations.
Due to the inherent propensity of boronic acids to undergo dehydration to form cyclic boroxines, they are often isolated and utilized as their pinacol esters. This guide will therefore concentrate on the spectroscopic features of 1-ethyl-1H-pyrazole-4-boronic acid pinacol ester, while also discussing the expected characteristics of the free boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for elucidating the structure of this compound pinacol ester in solution. We will examine the expected signals in ¹H, ¹³C, and ¹¹B NMR spectra.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.
Expected ¹H NMR Spectral Data for 1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | Singlet | 1H | H-5 (pyrazole ring) |
| ~7.7 | Singlet | 1H | H-3 (pyrazole ring) |
| ~4.2 | Quartet | 2H | -CH₂- (ethyl group) |
| ~1.7 | Triplet | 3H | -CH₃ (ethyl group) |
| ~1.3 | Singlet | 12H | -CH₃ (pinacol group) |
Note: The predicted chemical shifts are based on commercially available data for 1-Ethyl-1H-pyrazole-4-boronic acid, pinacol ester and may vary slightly depending on the solvent and experimental conditions.[1]
Interpretation and Causality:
-
Pyrazole Protons: The two singlets in the aromatic region (~7.7-7.8 ppm) are characteristic of the protons on the pyrazole ring. Their distinct chemical shifts are due to the different electronic environments at positions 3 and 5.
-
Ethyl Group: The quartet at ~4.2 ppm and the triplet at ~1.7 ppm are classic signatures of an ethyl group. The quartet arises from the methylene (-CH₂-) protons being coupled to the three methyl (-CH₃) protons, and the triplet arises from the methyl protons being coupled to the two methylene protons, following the n+1 rule.
-
Pinacol Ester Protons: The intense singlet at ~1.3 ppm corresponds to the twelve equivalent protons of the four methyl groups on the pinacol moiety. The lack of coupling results in a sharp singlet.
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve ~5-10 mg of 1-ethyl-1H-pyrazole-4-boronic acid pinacol ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to at least 1 second.
-
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak.
Diagram: Molecular Structure and ¹H NMR Assignments
Caption: Molecular structure of 1-ethyl-1H-pyrazole-4-boronic acid pinacol ester with corresponding ¹H NMR chemical shift assignments.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Expected ¹³C NMR Spectral Data for 1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester:
| Chemical Shift (δ) ppm | Assignment |
| ~140 | C-5 (pyrazole ring) |
| ~135 | C-3 (pyrazole ring) |
| Not Observed | C-4 (pyrazole ring, attached to Boron) |
| ~84 | -C(CH₃)₂ (pinacol group) |
| ~45 | -CH₂- (ethyl group) |
| ~25 | -CH₃ (pinacol group) |
| ~15 | -CH₃ (ethyl group) |
Interpretation and Causality:
-
Pyrazole Carbons: The signals for the pyrazole ring carbons are expected in the aromatic region.
-
Boron-Bound Carbon: A key feature in the ¹³C NMR spectra of boronic esters is the frequent absence or significant broadening of the signal for the carbon atom directly attached to the boron atom. This is due to quadrupolar relaxation caused by the boron nucleus (both ¹¹B and ¹⁰B have quadrupole moments), which can lead to a very broad or unobservable signal.[2]
-
Pinacol and Ethyl Carbons: The remaining signals correspond to the carbons of the pinacol and ethyl groups, with their chemical shifts being in the expected aliphatic region.
Boron-¹¹ (¹¹B) NMR Spectroscopy
¹¹B NMR is a highly informative technique for characterizing boron-containing compounds.
Expected ¹¹B NMR Spectral Data:
For 1-ethyl-1H-pyrazole-4-boronic acid pinacol ester, a single, broad signal is expected in the range of δ 20-35 ppm .[2][3] This chemical shift is characteristic of a tetracoordinate boronate ester. The broadness of the signal is a result of the quadrupolar nature of the ¹¹B nucleus.[3]
For the free boronic acid, the ¹¹B NMR signal would be expected at a similar chemical shift, and its position would be sensitive to pH.[3]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (pyrazole) |
| ~2980-2850 | C-H stretch | Aliphatic (ethyl, pinacol) |
| ~1380-1320 | B-O stretch | Boronate ester |
| ~1140 | C-O stretch | Boronate ester |
Interpretation:
-
C-H Stretching: The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the pyrazole ring and the ethyl/pinacol groups.
-
B-O and C-O Stretching: The strong absorption bands in the ~1380-1320 cm⁻¹ and ~1140 cm⁻¹ regions are characteristic of the B-O and C-O stretching vibrations of the boronate ester functional group, respectively. These are key diagnostic peaks for confirming the formation of the pinacol ester.
For the free boronic acid, a broad O-H stretching band would be expected in the region of 3500-3200 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): For 1-ethyl-1H-pyrazole-4-boronic acid pinacol ester (C₁₁H₁₉BN₂O₂), the expected molecular weight is approximately 222.16 g/mol . The molecular ion peak [M]⁺ at m/z = 222 should be observable.
-
Major Fragmentation Pathways: In mass spectrometry, free boronic acids can be challenging to analyze due to their tendency to dehydrate.[4] The pinacol ester is more stable for MS analysis. Common fragmentation patterns for esters involve cleavage of the bonds adjacent to the carbonyl group.[5][6] For boronic esters, fragmentation may involve loss of the pinacol group or parts of it, as well as fragmentation of the ethylpyrazole moiety.
Diagram: Logical Workflow for Spectroscopic Analysis
Caption: A workflow diagram illustrating the process of spectroscopic characterization for this compound and its derivatives.
Conclusion: A Self-Validating Spectroscopic Profile
The comprehensive spectroscopic analysis of this compound and its pinacol ester provides a robust and self-validating system for its characterization. The combination of ¹H, ¹³C, and ¹¹B NMR provides an unambiguous determination of the molecular structure. IR spectroscopy confirms the presence of key functional groups, particularly the diagnostic B-O bonds of the boronate ester. Finally, mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation patterns. By understanding the principles behind these techniques and the expected spectral features, researchers can confidently verify the quality of their reagents, leading to more reliable and successful synthetic outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
1-Ethylpyrazole-4-boronic acid CAS number and molecular weight.
An In-Depth Technical Guide to 1-Ethylpyrazole-4-boronic acid: A Core Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a wide array of pharmacologically active compounds.[1][2] Its presence in numerous FDA-approved drugs—ranging from anti-inflammatory agents like celecoxib to anticoagulants like apixaban—underscores its importance in engaging biological targets and conferring favorable pharmacokinetic properties.[1] The strategic functionalization of this heterocyclic core is therefore a cornerstone of drug design and development.
This compound (CAS: 847818-56-8) has emerged as an indispensable reagent for this purpose. As a versatile building block, it provides a direct and efficient route to introduce the 1-ethylpyrazole moiety into complex molecular architectures. This guide, written from the perspective of a senior application scientist, offers a comprehensive technical overview of its core properties, synthesis, and critical applications, with a detailed focus on its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a foundational tool for modern synthetic chemists.
Compound Profile and Physicochemical Properties
Accurate characterization is the bedrock of reproducible science. The key identifiers and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 847818-56-8 | [3][4][5] |
| Molecular Formula | C₅H₉BN₂O₂ | [3][4][5] |
| Molecular Weight | 139.95 g/mol | [3][4][5] |
| Synonyms | 1-ethyl-1H-pyrazol-4-ylboronic acid | [3] |
| Physical Form | Solid | [3][6] |
| Purity (Typical) | ≥95% | [4][5][7] |
| Storage Conditions | Store in freezer (-20°C) under an inert atmosphere | [3][6] |
Strategic Synthesis of this compound
Understanding the synthesis of a key reagent provides insight into potential impurities and handling requirements. A common and industrially relevant route to 1-alkylpyrazole-4-boronic acids and their more stable pinacol esters involves a three-step sequence starting from pyrazole itself.[8]
References
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-Ethyl-1H-pyrazole-4-boronic acid - Amerigo Scientific [amerigoscientific.com]
- 6. This compound | 847818-56-8 [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-Ethylpyrazole-4-boronic Acid: Synthesis, Commercial Availability, and Applications in Drug Discovery
Introduction
For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of heterocyclic scaffolds is a cornerstone of modern therapeutic design. Among these, the pyrazole nucleus is a privileged structure, frequently found in bioactive molecules due to its unique electronic properties and ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2][3] 1-Ethylpyrazole-4-boronic acid (CAS: 847818-56-8) and its pinacol ester derivative (CAS: 847818-70-6) have emerged as highly valuable building blocks, primarily enabling the facile introduction of the 1-ethylpyrazole-4-yl moiety into complex molecular architectures via palladium-catalyzed cross-coupling reactions.[1][2]
This technical guide provides an in-depth analysis of this compound, covering its commercial availability from various suppliers, common synthetic routes, quality control considerations, and its pivotal role in contemporary research and development. Furthermore, this document will elucidate the practical advantages of using its pinacol ester form for enhanced stability and handling.
Physicochemical Properties
| Property | This compound | 1-Ethyl-1H-pyrazole-4-boronic acid, pinacol ester |
| CAS Number | 847818-56-8[4] | 847818-70-6 |
| Molecular Formula | C₅H₉BN₂O₂[4] | C₁₁H₁₉BN₂O₂ |
| Molecular Weight | 139.95 g/mol [4] | 222.09 g/mol |
| Appearance | Solid[4] | White to off-white solid[5] |
| Purity | Typically ≥95%[4][6] | Typically ≥97% |
| Melting Point | Not widely reported | 44-49 °C or 63-68 °C (varies by supplier/purity)[5] |
Commercial Availability and Key Suppliers
This compound and its more common pinacol ester derivative are readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. The choice of supplier often depends on the required purity, scale, and availability of comprehensive analytical documentation.
| Supplier | Product Form | Purity | Noteworthy Aspects |
| Fluorochem | Boronic Acid | ≥95%[4] | Offers various pack sizes from 100 mg to 25 g with clear stock level indicators for different regions.[4] |
| Sigma-Aldrich | Boronic Acid & Pinacol Ester | ≥98% (acid), 97% (ester) | Distributes products from partners like Ambeed, Inc. and offers access to Certificates of Analysis (CoA) and Origin (CoO). |
| ChemScene | Boronic Acid | ≥95%[7] | Provides competitive pricing for smaller research quantities and offers custom synthesis services.[7] |
| Amerigo Scientific | Boronic Acid | 95%[6] | Specialist distributor for life sciences, offering the compound for research use.[6] |
| Boron Molecular | Pinacol Ester | >97% (by GC)[8] | Provides a detailed example of a Certificate of Analysis for a similar product, indicating high-quality control standards.[5] |
Pricing is subject to change and depends on the quantity ordered. Researchers are advised to request quotes directly from the suppliers.
Synthetic Pathways and Manufacturing Insights
The synthesis of this compound derivatives is not trivial and understanding the common manufacturing routes is crucial for anticipating potential impurities. The most prevalent strategies involve the construction of the substituted pyrazole ring followed by a borylation step. A common precursor for this process is 1-ethyl-4-iodopyrazole.
A generalized synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for this compound derivatives.
Representative Synthetic Protocol (Pinacol Ester)
The following protocol is a representative example based on established methodologies for the synthesis of pyrazole boronic esters.[9]
Step 1: Synthesis of 4-Iodopyrazole. To a stirred suspension of pyrazole in water, iodine (0.5 eq) is added. Subsequently, 30% hydrogen peroxide (0.6 eq) is added dropwise at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is worked up with an aqueous solution of sodium thiosulfate and extracted with an organic solvent (e.g., ethyl acetate) to yield 4-iodopyrazole after purification.[10]
Step 2: Synthesis of 1-Ethyl-4-iodopyrazole. 4-Iodopyrazole is dissolved in a suitable solvent like DMF or acetonitrile. A base, such as sodium hydride or potassium carbonate, is added, followed by an ethylating agent like iodoethane or ethyl bromide. The reaction is stirred until completion (monitored by TLC/GC), then quenched with water and extracted to yield 1-ethyl-4-iodopyrazole.
Step 3: Synthesis of 1-Ethyl-1H-pyrazole-4-boronic acid, pinacol ester. 1-Ethyl-4-iodopyrazole (1.0 eq) is dissolved in anhydrous THF and cooled to a low temperature (e.g., -10 to -30 °C). An isopropyl Grignard reagent or n-butyllithium is added dropwise to perform a halogen-metal exchange. After the exchange is complete, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxyboronic acid pinacol ester) is added dropwise. The reaction is stirred overnight, gradually warming to room temperature. It is then quenched with water, and the product is extracted with an organic solvent. After drying and concentration, the crude product is purified, often by recrystallization or chromatography, to yield the final pinacol ester.[9]
The Utility of the Pinacol Ester Derivative
While the free boronic acid is the active species in cross-coupling reactions, it is most commonly supplied and used as its pinacol ester. This preference is rooted in the significantly enhanced stability and handling characteristics of the ester.
-
Stability: Free boronic acids are susceptible to dehydration, which leads to the formation of cyclic boroxine trimers. This process can reduce the effective concentration and reactivity of the reagent over time. The pinacol ester protects the boronic acid moiety, preventing this degradation and ensuring a longer shelf-life.[11]
-
Handling: Pinacol esters are generally crystalline solids that are less sensitive to air and moisture compared to their corresponding free boronic acids.[11] This makes them easier to weigh and handle in a standard laboratory environment.
-
Purification: The increased stability and often crystalline nature of pinacol esters facilitate purification by standard techniques like silica gel chromatography, which can be challenging for the more polar and sometimes unstable free boronic acids.[12][13]
-
Reactivity: In many Suzuki-Miyaura coupling protocols, the pinacol ester can be used directly. The reaction conditions, typically involving a base, are sufficient to facilitate the necessary transmetalation step to the palladium catalyst.
Caption: Comparison of Boronic Acid vs. Pinacol Ester.
Applications in Research and Drug Discovery
The primary utility of this compound and its ester is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, specifically for creating biaryl or heteroaryl-aryl structures.
Caption: The role of this compound in Suzuki-Miyaura coupling.
The resulting 1-ethyl-4-aryl-pyrazole scaffold is of significant interest in medicinal chemistry. The pyrazole ring can act as a versatile pharmacophore, participating in hydrogen bonding and providing a metabolically stable core. The ethyl group at the N1 position can modulate lipophilicity and steric interactions within a target's binding pocket, while the substituent introduced at the C4 position via the Suzuki coupling can be varied to explore structure-activity relationships (SAR) and optimize for potency and selectivity. This makes the title compound a key intermediate in the synthesis of libraries of potential drug candidates targeting a wide range of diseases.[1][3][14]
Quality Control, Handling, and Storage
Analytical Characterization
A reputable supplier will provide a Certificate of Analysis (CoA) detailing the purity and identity of the compound. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and identify any organic impurities.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are employed to determine the purity of the material, typically reported as a percentage area.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
An example CoA for a similar compound shows a purity of >99% by both GC and NMR, with appearance and melting point conforming to specifications.[5]
Safe Handling and Storage
As with all boronic acids and their derivatives, proper handling and storage are essential to maintain product quality and ensure laboratory safety.
-
Handling: this compound and its pinacol ester are irritants.[4] It is recommended to handle them in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[15]
-
Storage: To maximize shelf-life, these compounds should be stored in a cool, dry place, away from moisture and light. The container should be tightly sealed, and for long-term storage, an inert atmosphere (e.g., argon or nitrogen) and refrigeration (-20°C) are recommended.[7]
Conclusion
This compound and its pinacol ester are indispensable reagents for the modern medicinal and materials chemist. Their commercial availability from a range of specialized suppliers provides researchers with reliable access to this key building block. A thorough understanding of its synthesis, the inherent stability advantages of the pinacol ester form, and its application in powerful synthetic transformations like the Suzuki-Miyaura coupling enables the efficient design and construction of novel, highly functionalized molecules. By adhering to proper quality control, handling, and storage protocols, scientists can effectively leverage this versatile compound to accelerate their research and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. boronmolecular.com [boronmolecular.com]
- 6. 1-Ethyl-1H-pyrazole-4-boronic acid - Amerigo Scientific [amerigoscientific.com]
- 7. chemscene.com [chemscene.com]
- 8. boronmolecular.com [boronmolecular.com]
- 9. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.at [fishersci.at]
The Rising Star in Medicinal Chemistry: A Technical Guide to 1-Ethylpyrazole-4-boronic Acid and Its Derivatives
Introduction: The Privileged Pyrazole Scaffold and the Advent of a Versatile Building Block
In the landscape of modern drug discovery, the pyrazole nucleus has emerged as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. From blockbuster anti-inflammatory drugs to cutting-edge kinase inhibitors for cancer therapy, the pyrazole motif is a testament to nature's efficiency and a playground for medicinal chemists.[3][4] Within this important class of heterocycles, 1-Ethylpyrazole-4-boronic acid has garnered significant attention as a versatile and highly valuable building block for the synthesis of complex pharmaceutical agents.[5][6]
This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its role in the generation of potent and selective modulators of critical biological pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this unique reagent in their quest for next-generation therapeutics.
Core Properties and Synthesis of this compound
This compound is a stable, crystalline solid that serves as a key intermediate in organic synthesis. Its utility primarily stems from the presence of the boronic acid functional group at the 4-position of the pyrazole ring, which allows for a variety of chemical manipulations, most notably the Suzuki-Miyaura cross-coupling reaction.
Synthesis of 1-Alkylpyrazole-4-boronic Acid Pinacol Esters
A common and practical approach to synthesizing 1-alkylpyrazole-4-boronic acids involves a multi-step sequence starting from pyrazole itself. A patented method outlines a general route for the preparation of 1-alkylpyrazole-4-boronic acid pinacol esters, which are often more stable and easier to handle than the free boronic acids.[7]
The synthesis can be summarized in the following key steps:
-
Iodination of Pyrazole: Pyrazole is first iodinated at the 4-position to yield 4-iodopyrazole.
-
N-Alkylation: The 4-iodopyrazole is then alkylated on one of the nitrogen atoms with an appropriate haloalkane (in this case, an ethyl halide) to introduce the ethyl group.
-
Borylation: The final step involves the conversion of the iodo group to a boronic acid pinacol ester. This is typically achieved through a Grignard exchange reaction followed by treatment with a boron-containing reagent like isopropyl pinacol borate.[7]
This synthetic route offers a reliable and scalable method for accessing this compound and its pinacol ester derivative, paving the way for its widespread use in drug discovery programs.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation in organic synthesis.[6] this compound is an excellent substrate for this palladium-catalyzed reaction, enabling the facile introduction of the 1-ethylpyrazole moiety onto a wide range of aromatic and heteroaromatic systems. This capability is of paramount importance in medicinal chemistry, where the exploration of chemical space around a core scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. This can be adapted and optimized for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 70-85 |
| 3-Iodoquinoline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF/H₂O | 80 | 8 | 80-90 |
Note: Yields are approximate and will vary depending on the specific substrates and reaction conditions.
Application in Kinase Inhibitor Development: Targeting the JAK/STAT Pathway
A significant area where the pyrazole scaffold has made a profound impact is in the development of protein kinase inhibitors.[8] The Janus kinase (JAK) family of enzymes, which play a pivotal role in the JAK/STAT signaling pathway, are crucial mediators of cytokine signaling and are implicated in a variety of inflammatory diseases and cancers.[9][10] Consequently, the development of potent and selective JAK inhibitors is a major focus of modern drug discovery.
The 1-ethylpyrazole moiety, when incorporated into small molecule inhibitors, can form key interactions with the ATP-binding site of kinases. The ethyl group can occupy hydrophobic pockets, while the pyrazole ring can participate in hydrogen bonding and π-stacking interactions with amino acid residues in the hinge region of the kinase.
The JAK/STAT Signaling Pathway: A Prime Target for Pyrazole-Based Inhibitors
The JAK/STAT pathway is a critical signaling cascade that transduces signals from a wide array of cytokines and growth factors. Dysregulation of this pathway is a hallmark of many diseases, including rheumatoid arthritis, psoriasis, and various hematological malignancies.[3]
Diagram 1: Simplified JAK/STAT Signaling Pathway and Point of Inhibition
Caption: The JAK/STAT pathway and the mechanism of its inhibition.
Compounds derived from this compound can be designed to competitively bind to the ATP-binding site of JAKs, thereby preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the signaling cascade can lead to a reduction in inflammation and cell proliferation.
Fragment-Based Drug Discovery (FBDD): A Powerful Strategy for Lead Identification
Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient approach for identifying novel lead compounds.[11][12] This method involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. These initial hits are then optimized into more potent leads through structure-guided design.
This compound and its derivatives are excellent candidates for inclusion in fragment libraries due to their:
-
Low Molecular Weight: Conforming to the "Rule of Three" often applied in FBDD.
-
High sp² Character: Providing a rigid scaffold for structure-based design.
-
Versatile Chemistry: The boronic acid handle allows for facile fragment evolution and linking.
Hypothetical FBDD Workflow with a Pyrazole Boronic Acid Fragment
The following diagram illustrates a typical FBDD workflow where a pyrazole boronic acid fragment, such as this compound, is identified as a hit.
Diagram 2: Fragment-Based Drug Discovery Workflow
Caption: A typical Fragment-Based Drug Discovery workflow.
Future Perspectives and Conclusion
This compound represents a powerful and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis and amenability to robust chemical transformations, particularly the Suzuki-Miyaura cross-coupling, make it an attractive starting material for the construction of complex and biologically active molecules. The demonstrated success of pyrazole-containing compounds as kinase inhibitors, particularly in the context of the JAK/STAT pathway, highlights the immense potential for novel therapeutics derived from this scaffold. Furthermore, its ideal properties for fragment-based drug discovery open up new avenues for identifying novel lead compounds against challenging biological targets. As our understanding of disease biology continues to grow, the strategic application of well-designed building blocks like this compound will be instrumental in the development of the next generation of life-saving medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rigel Pharmaceuticals Inc Patent: Pyrazole Compound for Inhibiting IRAK Protein [pharmaceutical-technology.com]
- 3. US20210238168A1 - Bipyrazole derivatives as jak inhibitors - Google Patents [patents.google.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 8. Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drugs targeting the JAK/STAT pathway for the treatment of immune-mediated inflammatory skin diseases: protocol for a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragment-based drug discovery: A graphical review - UCL Discovery [discovery.ucl.ac.uk]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Reactivity Profile of 1-Ethylpyrazole-4-boronic acid
Abstract
1-Ethylpyrazole-4-boronic acid is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its strategic importance lies in the pyrazole core, a prevalent pharmacophore, combined with the synthetic flexibility of the boronic acid functional group. This guide provides a comprehensive technical overview of the reactivity profile of this compound, moving beyond simple reaction catalogs to explain the underlying principles governing its behavior. We will explore its foundational role in palladium-catalyzed cross-coupling, its utility in copper-catalyzed C-N/C-O bond formation, its application in multi-component reactions, and its intrinsic, uncatalyzed interactions with common functional groups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential by understanding its stability, reactivity, and the causality behind established synthetic protocols.
Core Physicochemical Properties and Stability Considerations
Before deploying any reagent, a thorough understanding of its intrinsic properties and stability is paramount. This compound is typically a white to off-white solid with good shelf stability under anhydrous conditions. The presence of the N1-ethyl group is a critical design feature; unlike N-H pyrazoles, which can act as ligands and inhibit or deactivate palladium catalysts through coordination, the N1-alkylation on this reagent circumvents this common failure mode, leading to more robust and predictable reaction outcomes.[1]
However, like all heteroaryl boronic acids, its primary liability is the susceptibility to protodeboronation , a process where the C-B bond is cleaved and replaced by a C-H bond. This undesired side reaction is highly dependent on the reaction conditions.
Key Factors Influencing Stability:
-
pH: Protodeboronation is often accelerated under basic aqueous conditions, which are common in many cross-coupling reactions.[2] The mechanism involves the formation of a more reactive boronate anion ([ArB(OH)₃]⁻), which is then susceptible to protonolysis by water.[2]
-
Esterification: To mitigate protodeboronation, this compound is frequently used as its pinacol ester derivative. The bulky pinacol group sterically shields the boron center from attack, enhancing stability and providing a "slow release" of the active boronic acid under reaction conditions.[3]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation, necessitating careful optimization for thermally sensitive substrates.[1]
The interplay of these factors is crucial for reaction design and optimization.
Caption: Factors governing the stability and reactivity of the boronic acid.
The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling
The most prominent application of this compound is the palladium-catalyzed Suzuki-Miyaura reaction, a powerful method for forming C(sp²)-C(sp²) bonds.[4][5][6] This reaction is a workhorse in pharmaceutical development for constructing biaryl and heteroaryl-aryl scaffolds.
Mechanistic Rationale
The catalytic cycle is a well-established sequence of elementary steps. The choice of base is critical; it is required to activate the boronic acid, forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which facilitates the key transmetalation step.[5] Common bases include carbonates (Na₂CO₃, K₂CO₃) and phosphates (K₃PO₄).
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
The Synthetic Versatility and Therapeutic Potential of 1-Ethylpyrazole-4-boronic Acid and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Pyrazole Boronic Acids in Modern Chemistry
In the landscape of contemporary drug discovery and organic synthesis, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutics ranging from anti-inflammatory agents to kinase inhibitors.[3][4] When this potent heterocycle is functionalized with a boronic acid moiety, a powerful and versatile synthetic handle is created, giving rise to the class of pyrazole boronic acids. These reagents have become indispensable tools, primarily for their exceptional utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This reaction facilitates the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures with high precision.[5]
This technical guide provides an in-depth exploration of 1-Ethylpyrazole-4-boronic acid and its analogs, focusing on their synthesis, characterization, and diverse applications in medicinal chemistry and materials science. As a senior application scientist, the aim is to not only present established protocols but also to provide insights into the causality behind experimental choices, empowering researchers to leverage these valuable building blocks in their own endeavors.
Synthesis of this compound and its Pinacol Ester: A Step-by-Step Approach
The synthesis of 1-alkylpyrazole-4-boronic acids and their more stable pinacol esters typically follows a three-step sequence, starting from the readily available pyrazole. This methodology provides a reliable and scalable route to these important synthetic intermediates. A general schematic for this process is outlined below, with a detailed protocol adapted from established methodologies for analogous compounds.[6][7]
Caption: Synthetic pathway to this compound pinacol ester.
Experimental Protocol: Synthesis of 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
This protocol is a composite based on established procedures for the synthesis of 4-iodopyrazole and the subsequent conversion of N-alkyl-4-iodopyrazoles to their corresponding boronic acid pinacol esters.[6][7][8]
Step 1: Synthesis of 4-Iodopyrazole
-
Rationale: The direct iodination of the pyrazole ring at the C4 position is a highly regioselective and efficient process due to the electronic nature of the heterocycle.[8] The use of iodine in the presence of an oxidizing agent like hydrogen peroxide provides a green and effective method for generating the electrophilic iodine species in situ.[8]
-
Procedure:
-
To a stirred suspension of pyrazole (1.0 eq) in water, add iodine (0.5 eq).
-
Dropwise, add 30% hydrogen peroxide (0.6 eq) at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-iodopyrazole. The crude product can be purified by recrystallization.
-
Step 2: Synthesis of 1-Ethyl-4-iodopyrazole
-
Rationale: N-alkylation of 4-iodopyrazole is achieved under basic conditions to deprotonate the pyrazole nitrogen, which then acts as a nucleophile. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.
-
Procedure:
-
Dissolve 4-iodopyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base such as potassium carbonate or sodium hydride (1.1 eq) and stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide or ethyl bromide (1.1 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-ethyl-4-iodopyrazole can be purified by column chromatography.
-
Step 3: Synthesis of 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Rationale: The conversion of the C-I bond to a C-B bond is typically achieved through a halogen-metal exchange followed by quenching with a boron-containing electrophile. The use of a Grignard reagent at low temperatures, followed by the addition of isopropoxy(pinacol)borane, is an effective method for this transformation.[6][7]
-
Procedure:
-
Dissolve 1-ethyl-4-iodopyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to between 0°C and -10°C.
-
Slowly add a solution of isopropylmagnesium chloride in THF (1.1 eq) dropwise, maintaining the low temperature.
-
Stir the mixture at this temperature for 1-2 hours to allow for complete halogen-metal exchange.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise, ensuring the temperature remains low.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
-
Characterization of this compound and its Analogs
The structural elucidation of this compound and its pinacol ester is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is expected to show characteristic signals for the pyrazole ring protons, the ethyl group protons, and the methyl groups of the pinacol ester. A predicted ¹H NMR spectrum shows signals around 7.79 and 7.71 ppm for the pyrazole protons, a quartet at approximately 4.19 ppm and a triplet at 1.71 ppm for the ethyl group, and a singlet at around 1.33 ppm for the twelve protons of the pinacol methyl groups.[6]
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The carbon atom attached to the boron is often broadened or not observed due to quadrupolar relaxation.
-
¹¹B NMR: Boron-11 NMR is a useful technique to confirm the presence and the electronic environment of the boron atom. For a pinacol boronic ester, a single broad peak is typically observed.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
| Compound | Molecular Formula | Molecular Weight | Predicted ¹H NMR (CDCl₃, 600 MHz) Signals |
| This compound | C₅H₉BN₂O₂ | 139.95 | N/A |
| This compound pinacol ester | C₁₁H₁₉BN₂O₂ | 222.09 | δ 7.79 (s, 1H), 7.71 (s, 1H), 4.19 (q, J = 7.2 Hz, 2H), 1.71 (t, J = 7.2 Hz, 3H), 1.33 (s, 12H)[6] |
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound and its analogs lies in their role as coupling partners in Suzuki-Miyaura reactions.[5] This palladium-catalyzed reaction allows for the formation of a C-C bond between the pyrazole ring and a variety of aryl or heteroaryl halides or triflates, providing access to a vast chemical space of substituted pyrazoles.
Caption: General scheme for the Suzuki-Miyaura coupling of this compound pinacol ester.
Protocol: Suzuki-Miyaura Coupling of 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with an Aryl Bromide
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura couplings involving pyrazole boronic acids.[1]
-
Rationale: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. Palladium catalysts with bulky phosphine ligands are often effective for cross-coupling reactions involving heteroaryl boronic esters. The base is required to activate the boronic acid derivative for transmetalation to the palladium center.
-
Procedure:
-
To a reaction vessel, add 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq), the aryl bromide (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a pre-catalyst like XPhos Pd G2, and a base such as potassium carbonate (2.0 eq).
-
Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 110°C until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1-ethyl-4-aryl-pyrazole.
-
Medicinal Chemistry Applications: A Focus on Kinase Inhibitors
The pyrazole scaffold is a prominent feature in a large number of kinase inhibitors.[3][4] The ability of the pyrazole nitrogens to act as hydrogen bond donors and acceptors allows for crucial interactions within the ATP-binding pocket of kinases. By using this compound and its analogs as building blocks, medicinal chemists can rapidly generate libraries of novel compounds for screening against various kinase targets.
Structure-Activity Relationships (SAR)
The substitution pattern on the pyrazole ring and the nature of the groups introduced via Suzuki-Miyaura coupling play a significant role in the potency and selectivity of the resulting kinase inhibitors.
-
N1-Substitution: The ethyl group in this compound can influence solubility and metabolic stability. Varying the N1-substituent allows for the exploration of different pockets within the kinase active site.
-
C4-Substitution: The aryl or heteroaryl group introduced at the C4-position via cross-coupling can be tailored to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. For instance, the introduction of groups capable of forming additional hydrogen bonds or hydrophobic interactions can significantly improve the binding affinity.
Case Study: Pyrazole-based c-Jun N-terminal Kinase (JNK) Inhibitors
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are involved in cellular responses to stress and play a role in various diseases, including inflammatory disorders and cancer. A study on 4-(pyrazol-3-yl)-pyridines as novel JNK inhibitors demonstrated the utility of pyrazole boronic acids in their synthesis. In this work, a halogenated pyridine was coupled with a pyrazole boronic acid to generate the core scaffold, which was further elaborated to produce a series of potent JNK inhibitors. This highlights how this compound and its analogs can be employed to construct molecules that modulate key signaling pathways.
Caption: Inhibition of the JNK signaling pathway by pyrazole-based inhibitors.
Conclusion and Future Perspectives
This compound and its analogs are powerful and versatile building blocks that have firmly established their place in the toolbox of synthetic and medicinal chemists. Their straightforward synthesis and utility in robust C-C bond-forming reactions provide a reliable platform for the creation of novel and complex molecules. The continued exploration of new analogs and their application in the synthesis of biologically active compounds, particularly in the realm of kinase inhibitors, promises to yield new therapeutic agents for a wide range of diseases. The insights and protocols provided in this guide are intended to facilitate and inspire further research and development in this exciting area of chemistry.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 1-Ethyl-1H-pyrazole-4-boronic acid, pinacol ester, CAS No. 847818-70-6 - iChemical [ichemical.com]
- 6. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 1-Ethylpyrazole-4-boronic Acid for Advanced Research Applications
Abstract: 1-Ethylpyrazole-4-boronic acid (CAS No. 847818-56-8) is a heterocyclic organoboron compound increasingly utilized as a key building block in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions. Its efficacy in constructing complex molecular scaffolds necessitates a sophisticated understanding of its handling, storage, and safety profile to ensure both experimental success and laboratory safety. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals. We will move beyond standard safety data sheet (SDS) information to explore the chemical rationale behind recommended procedures, ensuring a self-validating system of protocols for your laboratory.
The Chemist's Perspective: Understanding the Inherent Nature of this compound
To handle any reagent with precision and safety, one must first understand its chemical personality. This compound is not merely a powder in a bottle; it is a reactive molecule with specific sensitivities that dictate its behavior.
Table 1: Physicochemical Characteristics
| Property | Data | Source(s) |
| CAS Number | 847818-56-8 | [1][2][3] |
| Molecular Formula | C₅H₉BN₂O₂ | [1][2][3] |
| Molecular Weight | 139.95 g/mol | [1][2][3] |
| Appearance | White to off-white solid/powder | |
| Purity | Typically ≥95% | [1][2][3] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [2] |
Expertise & Experience: The boronic acid functional group is the center of both its utility and its handling challenges. Boronic acids have a propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.
Caption: Reversible dehydration of boronic acid to its boroxine trimer.
This equilibrium is critical. The boroxine is often less reactive in cross-coupling reactions, and its formation can lead to inconsistent reaction kinetics and yields. Storing the compound under a dry, inert atmosphere is not just a general precaution; it is a specific measure to inhibit this dehydration and preserve the reagent's integrity.
A Proactive Approach to Hazard Mitigation
This compound is classified as a hazardous substance. A thorough understanding of its GHS classifications is the first step in designing a safe handling workflow.
Table 2: GHS Hazard Classification
| Hazard Statement | GHS Code | Classification | Source(s) |
| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) | [1][2] |
| Causes skin irritation | H315 | Skin Irritation (Category 2) | [1][2][4] |
| Causes serious eye irritation | H319 | Eye Irritation (Category 2A) | [1][2][4] |
| May cause respiratory irritation | H335 | Specific Target Organ Toxicity — Single Exposure (Category 3) | [1][2][4] |
Trustworthiness: These classifications demand a multi-layered defense strategy. The primary routes of exposure are inhalation of the fine powder and direct contact with skin or eyes. Therefore, our safety protocols must be designed to interrupt these potential exposure pathways at every step.
The Self-Validating Safety Workflow: From Bottle to Reaction
The following workflow is designed as a closed-loop system, where each step validates the safety of the next.
Caption: A three-phase workflow for handling this compound.
Detailed Experimental Protocol: Weighing and Dispensing
This protocol is designed to minimize dust generation and exposure.
-
Preparation: Before retrieving the reagent from storage, ensure your chemical fume hood is operational with a verified face velocity. Don appropriate PPE, including chemical splash goggles, nitrile gloves, and a lab coat.
-
Equilibration: Allow the sealed container of this compound to warm to room temperature before opening. Causality: This crucial step prevents atmospheric moisture from condensing on the cold powder, which would promote boroxine formation and clumping.
-
In-Hood Operations: Conduct all subsequent steps within the fume hood. Place a weigh boat on a tared analytical balance.
-
Dispensing: Open the container. Use a clean, dry spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any scooping motions that could create airborne dust. If the powder is particularly fine or static, an anti-static gun can be used on the container and weigh boat prior to transfer.
-
Sealing: Immediately and securely seal the reagent container. If your laboratory protocol requires it, briefly purge the headspace with an inert gas like argon or nitrogen before final sealing.
-
Transfer: Carefully add the weighed solid to the reaction vessel. If dissolving in a solvent, add the solvent to the solid in the vessel to prevent splashing.
-
Decontamination: Wipe down the spatula, balance, and any affected surfaces within the fume hood with a damp cloth, which should be disposed of as solid hazardous waste.
Emergency Response and Waste Management
Preparedness is key to safety. In the event of an accidental release or exposure, a clear and practiced response is essential.
Table 3: Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6][7] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7] |
| Small Spill | Wearing full PPE, gently sweep or scoop the solid material into a labeled hazardous waste container. Avoid creating dust. Clean the area with a wet cloth and dispose of all cleanup materials as hazardous waste.[9] |
Authoritative Grounding: The disposal of this compound and its contaminated materials must be treated as hazardous chemical waste.[10] Never dispose of this material down the drain or in standard trash.[10] All waste, including contaminated PPE, weigh boats, and cleaning materials, should be collected in a clearly labeled, sealed container for hazardous waste.[10]
Conclusion: A Culture of Safety and Scientific Integrity
The effective and safe use of this compound is not a matter of simply following rules, but of understanding the chemical principles that underpin them. By recognizing its sensitivity to moisture, acknowledging its irritant properties, and adopting a meticulous, multi-layered safety workflow, researchers can confidently harness the synthetic power of this valuable reagent. This proactive and knowledge-based approach to safety is the hallmark of a trustworthy and high-functioning scientific environment.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. 1-Ethyl-1H-pyrazole-4-boronic acid - Amerigo Scientific [amerigoscientific.com]
- 4. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 1-Ethylpyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2][3] Its versatile structure allows for a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][3][4][5] Consequently, the development of efficient and robust synthetic methodologies for the functionalization of the pyrazole ring is of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for constructing C-C bonds, valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[6][7][8]
This document provides a comprehensive guide to the Suzuki-Miyaura coupling protocol specifically utilizing 1-Ethylpyrazole-4-boronic acid. This key building block enables the introduction of the 1-ethylpyrazol-4-yl moiety into various aromatic and heteroaromatic systems, a common strategy for modulating the pharmacological profiles of lead compounds.[9] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.
Mechanism and Key Parameters: A Deeper Look into the Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-defined catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][10] Understanding this cycle is crucial for rationalizing the choice of reagents and conditions.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.
Key Parameters and Causality:
-
Palladium Catalyst and Ligand: The active catalytic species is a Pd(0) complex.[11] While various Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are commonly used, they must be reduced in situ to Pd(0) to enter the catalytic cycle. For challenging substrates like heteroaryl boronic acids, specialized ligands are often necessary. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are highly effective.[12][13][14] These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition to less reactive aryl chlorides, and accelerate the rate-limiting reductive elimination step.[15]
-
Base: The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[16] The choice of base is critical; it must be strong enough to facilitate this process but not so strong as to cause degradation of the starting materials or promote side reactions like protodeboronation.[11] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[9][11][17] For heteroaryl boronic acids prone to protodeboronation, a milder base like potassium fluoride (KF) or weaker inorganic bases may be advantageous.[11]
-
Solvent System: The choice of solvent is often interdependent with the base. Many Suzuki-Miyaura reactions are performed in biphasic solvent systems, such as a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water.[8][17] The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the aryl halide, boronic acid, and the palladium catalyst. Vigorous stirring is essential in such systems to ensure efficient phase transfer and reaction rates.[11] Anhydrous conditions can also be employed, particularly to minimize protodeboronation.[11]
-
Boronic Acid Stability: A significant challenge with heteroaryl boronic acids, including pyrazole derivatives, is their propensity to undergo protodeboronation, where the C-B bond is cleaved by a proton source (often water in the presence of a base).[11][12][18] This side reaction consumes the boronic acid and reduces the yield of the desired product. Strategies to mitigate this include using milder bases, anhydrous conditions, or masking the boronic acid as a more stable derivative like a boronate ester (e.g., pinacol ester) or a diethanolamine adduct, which can be used directly in the coupling reaction.[12][19][20]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the coupling of this compound with an aryl or heteroaryl halide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Equipment:
-
Oven-dried reaction vial with a magnetic stir bar
-
Septum cap
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Heating block or oil bath
-
TLC plates, GC-MS, or LC-MS for reaction monitoring
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is crucial to prevent oxygen from deactivating the catalyst.[11]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-ethylpyrazole.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical reaction conditions and considerations for the Suzuki-Miyaura coupling of pyrazole derivatives, which can serve as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Remarks |
| Aryl Halide | Aryl Bromide/Iodide | Aryl Chloride | Aryl Triflate | Reactivity generally follows I > Br > OTf > Cl. More reactive halides may allow for milder conditions. Chlorides often require more advanced catalysts.[8] |
| Catalyst/Ligand | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ / XPhos (2 mol%) | XPhos Pd G3 (1-2 mol%) | Pd(PPh₃)₄ is a classic choice but may require higher temperatures.[17] Buchwald ligands/precatalysts are often more efficient, especially for less reactive halides.[12][13] |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (3.0 equiv) | KF (3.0 equiv) | K₃PO₄ is a strong base effective for many couplings.[11][21] K₂CO₃ is a common alternative.[17] KF is a milder option that can reduce protodeboronation.[11] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | Anhydrous THF | The choice of solvent and its ratio with water can significantly impact reaction rates and yields. Anhydrous conditions may be necessary to prevent protodeboronation.[11][17] |
| Temperature | 90 °C | 110 °C | 80 °C | Higher temperatures are often required for less reactive substrates but can increase the rate of side reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Impure reagents | - Use a fresh batch of catalyst or a more robust precatalyst.[11]- Ensure thorough degassing of the solvent and maintain a strict inert atmosphere.[11]- Verify the purity of the starting materials. |
| Significant Protodeboronation | - Base is too strong- Presence of water- High reaction temperature | - Switch to a milder base such as KF or K₂CO₃.[11]- Use anhydrous solvents and reagents.[11]- Lower the reaction temperature and extend the reaction time. |
| Formation of Homocoupled Products | - Oxygen contamination- High catalyst loading | - Rigorously exclude oxygen from the reaction.[11]- Reduce the catalyst loading. |
| Difficult Purification | - Incomplete reaction- Formation of closely related byproducts | - Ensure the reaction goes to completion by monitoring.- Optimize reaction conditions to improve selectivity. |
Applications in Drug Discovery
The 1-ethylpyrazol-4-yl motif, readily installed via the Suzuki-Miyaura coupling, is a valuable component in the design of novel therapeutics. Its presence can influence a molecule's polarity, metabolic stability, and ability to form key interactions with biological targets. For example, substituted pyrazoles are key structural features in kinase inhibitors, where they can act as hinge-binding motifs.[1] They are also found in compounds targeting a wide range of other biological targets, underscoring the strategic importance of this synthetic transformation in generating diverse compound libraries for drug discovery programs.[1][2][4][5][9]
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile tool for the synthesis of functionalized pyrazoles. A thorough understanding of the reaction mechanism and the critical roles of the catalyst, ligand, base, and solvent allows for the rational design of efficient and high-yielding protocols. By carefully selecting and optimizing these parameters, researchers can effectively mitigate common side reactions like protodeboronation and access a wide array of novel pyrazole-containing compounds for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 15. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. youtube.com [youtube.com]
- 21. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Use of 1-Ethylpyrazole-4-boronic Acid in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
The quest for selective and potent protein kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases.[1] Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous pathologies.[2] Within the medicinal chemist's toolkit, certain molecular frameworks have emerged as "privileged scaffolds" due to their ability to interact with the highly conserved ATP-binding site of kinases. The pyrazole ring is a prominent member of this elite group.[3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal "hinge-binding" moiety, anchoring inhibitor molecules to the kinase's hinge region, a critical interaction for potent inhibition.[5]
1-Ethylpyrazole-4-boronic acid is a versatile and strategically important building block for introducing this key pharmacophore into complex molecules. Its boronic acid functionality makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] This allows for the efficient and modular construction of carbon-carbon bonds, connecting the pyrazole core to other fragments of the inhibitor, thereby enabling extensive structure-activity relationship (SAR) studies.[1] This guide provides an in-depth exploration of the application of this compound in this context, complete with detailed protocols and mechanistic insights for researchers in drug development.
Physicochemical Properties of this compound
A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 847818-56-8 | |
| Molecular Formula | C₅H₉BN₂O₂ | [7] |
| Molecular Weight | 139.95 g/mol | [7] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [7][8] |
| Storage Conditions | Store in freezer, under -20°C, inert atmosphere |
Note: A pinacol ester version (1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester, CAS 847818-70-6) is also commonly used, offering enhanced stability and handling properties.[9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound in kinase inhibitor synthesis is its role as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, essential for linking the pyrazole headgroup to an aryl or heteroaryl core of a nascent inhibitor.[10]
Mechanism of Action
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or heteroaryl halide (R¹-X).
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 1-ethylpyrazole moiety) to the palladium center, forming an R¹-Pd-R² intermediate. The base (e.g., K₂CO₃, Na₂CO₃) is crucial for forming a boronate species, which facilitates this step.[10]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]
Experimental Protocols for Kinase Inhibitor Synthesis
The following protocols provide a framework for the Suzuki-Miyaura coupling of this compound with a generic halo-pyrimidine, a common core in many kinase inhibitors.[5]
Protocol 1: Conventional Heating Method
This method is robust and suitable for most standard laboratory setups.
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl or Heteroaryl Halide (e.g., 2,4-dichloropyrimidine) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[12]
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 equivalents)[13]
-
Schlenk flask or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 mmol), this compound (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[12]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane:H₂O) to the flask via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is another crucial step to prevent catalyst deactivation.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and then brine. This removes the inorganic base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Method
Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by promoting rapid and uniform heating.
Materials:
-
Same reagents as Protocol 1
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
Step-by-Step Procedure:
-
Vessel Preparation: In a microwave synthesis vial, combine the aryl/heteroaryl halide (0.5 mmol), this compound (0.6 mmol), base (1.0 mmol), and palladium catalyst (0.025 mmol).
-
Solvent Addition: Add the degassed solvent system (2-3 mL).
-
Sealing: Securely cap the vial.
-
Reaction: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 100-140 °C for 10-30 minutes.[12] Caution: Ensure the temperature and pressure limits of the vial and reactor are not exceeded.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature (active cooling may be used). Work-up and purify the product as described in steps 6-9 of the conventional protocol.[12]
General Workflow and Expected Outcomes
The choice between conventional heating and microwave-assisted synthesis often depends on available equipment and the scale of the reaction.
Typical Reaction Conditions & Yields:
The following table provides reference conditions for analogous Suzuki couplings, which can guide optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 h | 70-95% | [13] |
| XPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 100 | 12 h | 80-98% | [14] |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Room Temp - 80 | 2-12 h | 75-90% | [10] |
Biological Context: Targeting Kinase Signaling Pathways
The inhibitors synthesized using this compound often target key nodes in oncogenic signaling pathways. For example, many pyrazole-based inhibitors target kinases in the PI3K-Akt-mTOR or JAK-STAT pathways, which are crucial for cell survival, proliferation, and differentiation.[15] Dysregulation of these pathways is a common driver of cancer.[16][17]
Conclusion
This compound is a high-value reagent in the synthesis of kinase inhibitors. Its utility in the robust and versatile Suzuki-Miyaura coupling reaction allows for the efficient incorporation of the critical pyrazole pharmacophore. By providing a reliable method for constructing diverse chemical libraries, it empowers medicinal chemists to systematically explore the chemical space around the kinase ATP-binding site, accelerating the discovery of novel and effective therapeutics. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful synthetic tool.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 1-Ethyl-1H-pyrazole-4-boronic acid - Amerigo Scientific [amerigoscientific.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. 1-乙基-1H-吡唑-4-硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Application Note: Strategic Cross-Coupling of 1-Ethylpyrazole-4-boronic Acid for Pharmaceutical and Materials Science Discovery
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful application of 1-Ethylpyrazole-4-boronic acid in palladium-catalyzed cross-coupling reactions. Primarily focusing on the Suzuki-Miyaura coupling, this document will also explore complementary C-N and C-C bond-forming strategies such as the Buchwald-Hartwig amination and Sonogashira coupling. Designed for researchers, scientists, and professionals in drug development, this guide explains the underlying principles of these reactions, offers step-by-step experimental procedures, and discusses critical parameters for optimization and troubleshooting. The aim is to equip the reader with the necessary knowledge to effectively utilize this compound as a versatile building block in the synthesis of complex molecules.
Introduction: The Significance of the Pyrazole Moiety
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1] Its unique electronic properties and ability to act as a versatile ligand for transition metals have made it a sought-after component in the design of novel therapeutics and advanced materials. This compound is a key reagent that enables the precise and efficient incorporation of the 1-ethylpyrazole moiety into a diverse range of molecular architectures through cross-coupling reactions.[2][3]
This guide will delve into the practical application of this compound, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[4][5] The reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[6]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organic halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or its corresponding boronate ester) is transferred to the palladium(II) center. This step is often facilitated by a base, which activates the boronic acid.[4]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product (Ar-R), regenerating the palladium(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reagents and Materials
| Reagent/Material | Formula | MW | Role | Notes |
| This compound | C5H9BN2O2 | 139.95 | Coupling Partner | Can be sensitive to air and moisture.[7][8][9][10] |
| Aryl Bromide (Ar-Br) | Varies | Varies | Coupling Partner | --- |
| Pd(dppf)Cl2 | C34H28Cl2FeP2Pd | 731.7 | Catalyst | A common and effective catalyst for this transformation.[11] |
| Cesium Carbonate (Cs2CO3) | Cs2CO3 | 325.82 | Base | An effective base for Suzuki couplings.[11] |
| 1,4-Dioxane | C4H8O2 | 88.11 | Solvent | Anhydrous solvent is recommended. |
| Water | H2O | 18.02 | Co-solvent | Often beneficial for the reaction.[11] |
Step-by-Step Procedure
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), Pd(dppf)Cl₂ (0.05 equivalents), and cesium carbonate (2.0 equivalents).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the reaction vessel. The concentration of the aryl bromide is typically between 0.1 and 0.5 M.
-
Degassing: Seal the vessel and degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Critical Parameters and Optimization
The success of the Suzuki-Miyaura coupling with this compound can be influenced by several factors:
-
Catalyst and Ligand: While Pd(dppf)Cl₂ is a reliable choice, other palladium sources and ligands, such as those from the Buchwald group (e.g., XPhos, SPhos), can be highly effective, especially for challenging substrates.[12][13][14]
-
Base: The choice of base is critical. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.[12][15]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often optimal. The water can play a role in the transmetalation step.[11][12]
-
Temperature: Reaction temperatures typically range from room temperature to over 100 °C. Higher temperatures may be required for less reactive aryl chlorides.[16]
-
Boronic Acid vs. Boronic Ester: this compound pinacol ester can also be used.[17] Boronic esters often exhibit greater stability and are less prone to protodeboronation, a common side reaction with heteroaryl boronic acids.[2][6][18]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing to remove oxygen. Use a fresh batch of catalyst. |
| Poor choice of base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[19] | |
| Protodeboronation | Instability of the boronic acid | Use the corresponding pinacol ester.[6] Lower the reaction temperature. |
| Homocoupling of Boronic Acid | Oxidative conditions | Ensure the reaction is thoroughly degassed. The addition of additives like potassium formate can sometimes suppress homocoupling.[20] |
| Dehalogenation of Aryl Halide | Side reaction of the catalyst | This can be more prevalent with iodo- and bromo-pyrazoles. Chloro-derivatives may be less prone to this side reaction.[21] |
Expanding the Scope: Buchwald-Hartwig and Sonogashira Couplings
Beyond C-C bond formation, the pyrazole scaffold can be further functionalized using other cross-coupling methodologies.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides.[16][22] This reaction is invaluable for synthesizing N-arylpyrazoles, which are common motifs in pharmaceuticals. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base.[23][24]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst.[25] This reaction can be used to introduce alkynyl functionalities to the pyrazole core, providing a gateway to a wide array of further transformations.[11][26]
Safety and Handling
This compound and its pinacol ester should be handled with care. They are classified as irritants and may be harmful if swallowed or inhaled.[7][17][27] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17][28][29] Store the reagents in a cool, dry place under an inert atmosphere.[7]
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecules. A thorough understanding of the principles of the Suzuki-Miyaura reaction, careful optimization of reaction conditions, and awareness of potential side reactions are key to its successful application. By leveraging the power of palladium-catalyzed cross-coupling, researchers can efficiently incorporate the 1-ethylpyrazole moiety into a wide range of compounds for applications in drug discovery and materials science.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 847818-56-8 [sigmaaldrich.com]
- 8. 1-Ethyl-1H-pyrazole-4-boronic acid - Amerigo Scientific [amerigoscientific.com]
- 9. 1-Ethyl-1H-pyrazole-4-boronic acid | CymitQuimica [cymitquimica.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 16. jk-sci.com [jk-sci.com]
- 17. fishersci.at [fishersci.at]
- 18. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. static.cymitquimica.com [static.cymitquimica.com]
- 28. fishersci.com [fishersci.com]
- 29. combi-blocks.com [combi-blocks.com]
1-Ethylpyrazole-4-boronic Acid: A Versatile Building Block for Modern Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-Ethylpyrazole-4-boronic acid as a strategic building block in contemporary heterocyclic chemistry. The pyrazole motif is a cornerstone in medicinal chemistry and materials science, and its efficient incorporation into complex molecular architectures is of paramount importance.[1][2] this compound serves as a versatile precursor for the synthesis of a diverse array of 4-substituted pyrazole derivatives through robust and highly utilized cross-coupling methodologies. This document details field-proven insights and step-by-step protocols for the application of this reagent in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, enabling the formation of both carbon-carbon and carbon-nitrogen bonds with high efficiency. The causality behind experimental choices, self-validating protocols, and applications in drug discovery are discussed to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this valuable synthetic tool.
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole ring system is a privileged N-heterocycle with immense therapeutic potential, found at the core of numerous commercially available drugs and biologically active compounds.[1][3][4] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets. Consequently, the development of synthetic methodologies that allow for the precise and versatile functionalization of the pyrazole core is a central theme in modern organic synthesis and medicinal chemistry.[1][2]
This compound has emerged as a key player in this field. The presence of the boronic acid moiety at the 4-position provides a reactive handle for transition metal-catalyzed cross-coupling reactions, the most prominent being the Suzuki-Miyaura and Chan-Lam couplings. These reactions offer a powerful means to construct complex molecular frameworks under relatively mild conditions, with broad functional group tolerance. This guide will provide detailed application notes and protocols for the use of this compound in these transformative reactions.
Core Applications in Heterocyclic Synthesis
This compound is primarily utilized in two major classes of cross-coupling reactions to forge new bonds at the C4-position of the pyrazole ring.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[1][5]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst. The generally accepted mechanism proceeds through three key stages:
-
Oxidative Addition: A low-valent palladium(0) species reacts with an aryl or heteroaryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species, which then undergoes transmetalation.
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the catalytically active palladium(0) species.
The coupling of this compound with various aryl and heteroaryl halides provides a direct route to a wide range of 4-substituted pyrazole derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled.
Protocol 1: Conventional Heating
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar pyrazole derivatives.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl halide (e.g., 4-bromoanisole) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Brine
-
Silica Gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound, the aryl/heteroaryl halide, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture at 90-100 °C for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-1-ethylpyrazole.[1]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[1][6]
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl halide (e.g., 4-chloro-3-nitrotoluene) (1.1 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., DME/Water, 10:4)
Procedure:
-
In a microwave reaction vial, combine this compound, the aryl/heteroaryl halide, the base, and the palladium catalyst.
-
Add the solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-140 °C for 10-30 minutes.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in the conventional protocol (steps 7-9).
The following table summarizes typical yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on analogous reactions.
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | ~85-95 |
| 2 | 1-Iodonaphthalene | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~90 |
| 3 | 4-Chlorobenzonitrile | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~80-90 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | ~75-85 |
| 5 | 3-Bromothiophene | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 120 (MW) | 0.3 | ~88 |
Yields are approximate and based on literature for similar substrates.[6][7][8]
C-N Bond Formation via Chan-Lam Coupling
The Chan-Lam coupling reaction is a copper-catalyzed method for forming carbon-heteroatom bonds, most notably C-N bonds, between boronic acids and N-H containing compounds such as amines, amides, and heterocycles.[9][10][11] This reaction offers a valuable alternative to palladium-catalyzed methods and is often favored for its mild reaction conditions, often proceeding at room temperature and open to the air.[11][12]
The mechanism of the Chan-Lam coupling is more debated than that of the Suzuki-Miyaura reaction, but a plausible catalytic cycle involves the following key steps:
-
Ligand Exchange/Transmetalation: A copper(II) salt reacts with the boronic acid to form a copper(II)-aryl intermediate.
-
Coordination: The N-H containing substrate coordinates to the copper center.
-
Oxidative Coupling/Reductive Elimination: The aryl group and the nitrogen nucleophile couple, forming the C-N bond and a copper(0) species. In some proposed mechanisms, a Cu(III) intermediate is formed via oxidation before reductive elimination.
-
Reoxidation: The resulting copper(0) is reoxidized to the active copper(II) state by an oxidant, typically oxygen from the air, to complete the catalytic cycle.
In this application, this compound acts as the arylating agent to introduce the 1-ethylpyrazol-4-yl moiety onto various N-H containing heterocycles.
Protocol: General Procedure for Chan-Lam N-Arylation
This protocol is a generalized procedure based on established methods for the N-arylation of heterocycles.[10][11]
Materials:
-
N-H containing heterocycle (e.g., Imidazole) (1.0 equiv)
-
This compound (1.5 equiv)
-
Copper Catalyst (e.g., Cu(OAc)₂, 10 mol%)
-
Base (e.g., Pyridine or Et₃N, 2.0 equiv)
-
Solvent (e.g., CH₂Cl₂ or MeOH)
-
Molecular Sieves (optional, for anhydrous conditions)
-
Ethyl Acetate
-
Saturated aq. NaHCO₃
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask, add the N-H heterocycle, this compound, copper(II) acetate, and the solvent.
-
Add the base to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 12-48 hours. The reaction can be gently heated (40-60 °C) to increase the rate if necessary. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the copper salts.
-
Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-arylated heterocycle.
The following table illustrates the potential scope of the Chan-Lam coupling using this compound as the arylating agent, with expected yields based on similar reactions.
| Entry | N-H Heterocycle | Catalyst | Base | Solvent | Temp | Time (h) | Expected Yield (%) |
| 1 | Imidazole | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 24 | ~70-85 |
| 2 | Pyrazole | Cu(OAc)₂ | Et₃N | MeOH | RT | 24 | ~75-90 |
| 3 | Benzimidazole | CuI | DMAP | DMSO | RT | 12 | ~80-95 |
| 4 | Indole | Cu(OTf)₂ | 1,10-Phenanthroline | DMSO | 60 °C | 18 | ~60-75 |
| 5 | 2-Oxazolidinone | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | ~65-80 |
Yields are estimates based on literature for similar arylboronic acids.[9][10][11]
Applications in Drug Discovery and Medicinal Chemistry
The 4-aryl-pyrazole scaffold, readily accessible through Suzuki-Miyaura coupling with this compound, is a prevalent feature in a multitude of bioactive molecules, particularly as kinase inhibitors.[2] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The pyrazole core can act as a hinge-binding motif, anchoring the inhibitor in the ATP-binding pocket of the kinase. The substituent at the 4-position, introduced via the boronic acid, can then be tailored to occupy adjacent pockets, thereby enhancing potency and selectivity.
The ability to rapidly generate a library of diverse 4-aryl-1-ethylpyrazoles using the protocols described herein allows for the efficient exploration of structure-activity relationships (SAR). By systematically varying the aryl group introduced at the 4-position, medicinal chemists can fine-tune the pharmacological properties of a lead compound to optimize its efficacy, selectivity, and pharmacokinetic profile.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of functionalized heterocyclic compounds. Its utility in robust and reliable cross-coupling reactions, namely the Suzuki-Miyaura and Chan-Lam couplings, provides synthetic chemists with powerful tools for the construction of C-C and C-N bonds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, from fundamental methodology development to the complex challenges of drug discovery and materials science. The continued application of such strategic building blocks will undoubtedly fuel further innovation in the field of heterocyclic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. html.rhhz.net [html.rhhz.net]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Chan-Lam Coupling [organic-chemistry.org]
Application Note: Streamlining C-N Bond Formation with 1-Ethylpyrazole-4-boronic acid
Introduction: The Strategic Importance of the Pyrazole Moiety in Modern Chemistry
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds and functional materials. The ability to efficiently forge carbon-nitrogen (C-N) bonds to introduce this valuable heterocycle is therefore of paramount importance for researchers in drug discovery and development. 1-Ethylpyrazole-4-boronic acid has emerged as a key building block in this endeavor, offering a versatile and reactive handle for the construction of complex molecular architectures. This application note provides a comprehensive guide to the reaction conditions for C-N bond formation using this compound, with a focus on the Chan-Lam cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and offer insights into optimizing reaction outcomes.
The Chan-Lam Coupling: A Powerful Tool for C-N Bond Formation
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl boronic acid and an amine or other N-H containing compound.[1] This reaction offers several advantages over other cross-coupling methods, such as the palladium-catalyzed Buchwald-Hartwig amination, including milder reaction conditions, often at room temperature and open to the air, and the use of a more economical and less toxic copper catalyst.[1][2]
Mechanistic Insights: The Catalytic Cycle
The mechanism of the Chan-Lam coupling is complex and has been the subject of extensive study.[1] A generally accepted catalytic cycle is depicted below. The reaction is initiated by the transmetalation of the boronic acid with a Cu(II) salt, typically copper(II) acetate, to form a copper-aryl intermediate. This is followed by coordination of the amine to the copper center. A key step is the oxidation of Cu(II) to a transient Cu(III) species, which is facilitated by an external oxidant, often atmospheric oxygen.[2][3] The final step is the reductive elimination from the Cu(III) complex, which forms the desired C-N bond and regenerates a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) to complete the catalytic cycle.[1][4]
Figure 1: A simplified representation of the Chan-Lam coupling catalytic cycle.
Experimental Protocols for C-N Coupling with this compound
The following protocols are designed to serve as a robust starting point for the C-N cross-coupling of this compound with a variety of amine coupling partners. Optimization may be required for specific substrates.
General Procedure for the Chan-Lam Coupling
This protocol is adapted from established procedures for the N-arylation of heterocycles.[3]
Materials:
-
This compound
-
Amine coupling partner (e.g., aniline, morpholine, etc.)
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., triethylamine (Et₃N), pyridine, or potassium carbonate (K₂CO₃))
-
Solvent (e.g., dichloromethane (DCM), methanol (MeOH), or acetonitrile (MeCN))
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Step-by-Step Protocol:
-
Reagent Preparation: To a reaction vessel, add this compound (1.0 equiv.), the amine coupling partner (1.0-1.5 equiv.), and a magnetic stir bar.
-
Addition of Catalyst and Base: Add copper(II) acetate (0.1-1.0 equiv.) and the chosen base (2.0 equiv.).
-
Solvent Addition: Add the appropriate solvent to achieve a concentration of 0.1-0.5 M with respect to the boronic acid.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature or elevated temperature (e.g., 50-80 °C) open to the air or under an atmosphere of air or oxygen. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Figure 2: A typical experimental workflow for the Chan-Lam C-N coupling reaction.
Optimization of Reaction Conditions
The success of the Chan-Lam coupling can be highly dependent on the specific substrates and reaction conditions. The following table provides a summary of key parameters and their potential impact on the reaction outcome, based on literature precedents for similar heteroaryl boronic acids.[3]
| Parameter | Variation | Expected Outcome & Rationale |
| Copper Source | Cu(OAc)₂, CuCl₂, Cu(OTf)₂ | Cu(OAc)₂ is the most commonly used and generally effective catalyst.[5] Other copper salts can be screened if yields are low. |
| Base | Pyridine, Et₃N, K₂CO₃, Cs₂CO₃ | An organic base like pyridine or Et₃N is often used to facilitate the reaction.[1] Inorganic bases can also be effective, particularly with less basic amines. |
| Solvent | DCM, MeOH, MeCN, Toluene | The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents like DCM and toluene are common, while protic solvents like MeOH can also be effective.[4][5] |
| Temperature | Room Temperature to 80 °C | Many Chan-Lam couplings proceed efficiently at room temperature.[2] Heating may be necessary for less reactive substrates. |
| Atmosphere | Air, Oxygen | The reaction is typically run open to the air, as oxygen is often the terminal oxidant.[3] In some cases, bubbling air or oxygen through the reaction mixture can improve yields. |
Troubleshooting Common Issues
While the Chan-Lam coupling is a powerful reaction, researchers may encounter certain challenges. Here are some common issues and potential solutions:
-
Low Yields:
-
Inactive Boronic Acid: Boronic acids can dehydrate to form boroxines, which may be less reactive. Ensure the purity and integrity of the this compound.
-
Suboptimal Reagents: Screen different copper sources, bases, and solvents as outlined in the optimization table.
-
Insufficient Oxidant: Ensure adequate exposure to air or consider using an oxygen balloon.
-
-
Byproduct Formation:
-
Homocoupling of Boronic Acid: This can occur, especially at higher temperatures. Optimizing the reaction temperature and stoichiometry may help.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom. Using anhydrous solvents and ensuring the base is not excessively strong can mitigate this.
-
-
Reaction Stalls:
-
Catalyst Deactivation: The copper catalyst can sometimes deactivate. Addition of a fresh portion of the catalyst may restart the reaction.
-
Insoluble Species: The formation of insoluble copper-amine complexes can sometimes hinder the reaction. A change in solvent may be beneficial.
-
Conclusion
This compound is a valuable reagent for the synthesis of N-substituted pyrazoles via the Chan-Lam cross-coupling reaction. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors. By understanding the reaction mechanism and key parameters, and by employing systematic optimization and troubleshooting, the Chan-Lam coupling can be a highly effective and reliable method for the construction of important C-N bonds in the development of novel pharmaceuticals and functional materials.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Note: The Strategic Application of 1-Ethylpyrazole-4-boronic Acid in Fragment-Based Drug Discovery
For: Researchers, scientists, and drug development professionals engaged in innovative therapeutic discovery.
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient paradigm for the identification of high-quality lead compounds.[1][2] This approach hinges on the principle of screening small, low-molecular-weight fragments that, despite their typically weak initial binding affinities, can be elaborated into highly potent and selective drug candidates.[3][4] This application note provides a detailed technical guide on the strategic use of 1-Ethylpyrazole-4-boronic acid , a versatile fragment that embodies several key features desirable for FBDD campaigns. We will explore the unique advantages conferred by its pyrazole scaffold and boronic acid moiety, present detailed protocols for its application in a hypothetical FBDD workflow targeting a serine protease, and discuss the subsequent hit-to-lead optimization strategies.
Introduction: The Power of Fragments and the Promise of this compound
Fragment-Based Drug Discovery (FBDD) offers a powerful alternative to traditional high-throughput screening (HTS) by exploring chemical space more efficiently.[1] By starting with smaller molecules (typically <300 Da), fragment libraries can achieve a broader and more diverse sampling of potential binding interactions within a target protein.[4][5] While initial hits from FBDD campaigns exhibit weak binding (in the high micromolar to millimolar range), they often possess high ligand efficiency, making them excellent starting points for rational, structure-guided optimization.[3]
1.1 The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in drug discovery.[6][7][8] Its prevalence in numerous FDA-approved drugs is a testament to its favorable drug-like properties, including metabolic stability and the ability to participate in various non-covalent interactions.[9] The pyrazole scaffold can act as both a hydrogen bond donor and acceptor, providing versatile opportunities for interaction with protein targets.[9]
1.2 The Boronic Acid Moiety: A Versatile Probe for Active Sites
Boronic acids have gained significant traction in drug discovery due to their unique chemical properties.[10][11] The boron atom in a boronic acid is electron-deficient, making it a Lewis acid capable of forming reversible covalent bonds with nucleophilic residues such as serine, threonine, or lysine within a protein's active site.[10][12] This ability to form a transient covalent bond can significantly enhance binding affinity and provides a strong anchor point for fragment binding, which is particularly advantageous in detecting the weak interactions typical of initial fragment hits.[13][14]
1.3 this compound: A Fragment of Strategic Importance
This compound combines the benefits of both the pyrazole scaffold and the boronic acid functional group. Its small size and low complexity adhere to the "Rule of Three," a guiding principle for fragment design (MW < 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors/acceptors, ≤ 3 rotatable bonds).
| Property | Value | Source |
| Molecular Formula | C₅H₉BN₂O₂ | [15] |
| Molecular Weight | 139.95 g/mol | [15][16] |
| CAS Number | 847818-56-8 | [16][17] |
| Physical Form | Solid | [16] |
| Purity | ≥95% | [15][18] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [16] |
Table 1: Physicochemical Properties of this compound.
The ethyl group provides a non-polar surface for potential hydrophobic interactions and serves as a vector for future synthetic elaboration, allowing for the "fragment growing" strategy in hit-to-lead optimization.
Hypothetical Case Study: Targeting a Serine Protease
To illustrate the practical application of this compound, we present a hypothetical FBDD workflow against a serine protease, a class of enzymes implicated in numerous diseases and frequently targeted by boronic acid-based inhibitors.[14]
Caption: A typical Fragment-Based Drug Discovery workflow.
Experimental Protocols
Phase 1: Fragment Screening
The initial phase aims to identify fragments that bind to the target protein. Due to the expected weak affinities, highly sensitive biophysical techniques are required.[9]
3.1.1 Primary Screen: Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening. It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift in Tm (ΔTm) indicates that the fragment stabilizes the protein, suggesting a binding event.
Protocol: Thermal Shift Assay
-
Protein Preparation: Prepare a solution of the purified target serine protease at a final concentration of 2 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Preparation: Prepare a 100 mM stock solution of this compound and other fragments in 100% DMSO. Create a working plate by diluting the fragments to 10 mM in the assay buffer.
-
Assay Plate Preparation: In a 384-well PCR plate, add 1 µL of the 10 mM fragment solution to the appropriate wells. For control wells, add 1 µL of buffer with 1% DMSO.
-
Protein and Dye Addition: Prepare a master mix of the protein solution and a fluorescent dye (e.g., SYPRO Orange at a 1:1000 dilution). Add 19 µL of this master mix to each well of the assay plate. The final fragment concentration will be 500 µM, and the final protein concentration will be approximately 1.9 µM.
-
Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
Data Analysis: Plot fluorescence intensity versus temperature to generate melting curves. The midpoint of the transition corresponds to the Tm. Calculate the ΔTm for each fragment relative to the DMSO control. Fragments with a ΔTm > 2°C are considered primary hits.
3.1.2 Orthogonal Screen: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on binding events, making it an excellent orthogonal method to validate hits from the primary screen and eliminate false positives.
Protocol: Surface Plasmon Resonance Screening
-
Chip Preparation: Immobilize the target serine protease onto a sensor chip (e.g., CM5) using standard amine coupling chemistry to a density of 3000-5000 Resonance Units (RU).
-
Fragment Injection: Prepare a series of dilutions for each primary hit fragment (e.g., 1000, 500, 250, 125, 62.5 µM) in a running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20, 1% DMSO).
-
Binding Measurement: Inject the fragment solutions over the immobilized protein surface at a flow rate of 30 µL/min. Monitor the change in RU to generate sensorgrams.
-
Data Analysis: Subtract the response from a reference flow cell to correct for bulk refractive index changes. Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (KD). A confirmed hit would show a concentration-dependent binding response.
| Fragment | TSA ΔTm (°C) | SPR KD (µM) |
| This compound | + 4.5 | 350 |
| Fragment B | + 3.2 | 800 |
| Fragment C | + 0.5 | > 2000 (No binding) |
| Fragment D | + 4.1 | 420 |
Table 2: Hypothetical Screening Data.
Phase 2: Hit Validation and Structural Characterization
3.2.1 X-ray Crystallography
Determining the crystal structure of the protein-fragment complex is the gold standard in FBDD. It provides invaluable information on the binding mode, key interactions, and vectors for chemical elaboration.
Protocol: Co-crystallization
-
Crystal Soaking: Grow apo-crystals of the serine protease under established conditions. Prepare a soaking solution containing the fragment at a concentration several-fold higher than its KD (e.g., 5-10 mM for this compound) in the crystallization mother liquor.
-
Data Collection: Soak the apo-crystals in the fragment solution for a defined period (e.g., 1-24 hours). Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the data and solve the structure by molecular replacement. The resulting electron density map should clearly show the bound fragment, revealing its orientation and interactions within the active site. In our hypothetical case, we would expect to see the boronic acid forming a covalent bond with the catalytic serine residue.
Phase 3: Hit-to-Lead Optimization
With a validated hit and structural information in hand, the next phase involves rationally designing and synthesizing analogs to improve potency and selectivity.[5]
Caption: Hit-to-Lead optimization strategies.
4.1 Structure-Activity Relationship (SAR) by Fragment Growing
The crystal structure of our hypothetical complex reveals that the N1-ethyl group of this compound is pointing towards a hydrophobic pocket (S1 pocket) of the serine protease. This provides a clear vector for applying a "fragment growing" strategy.
Synthetic Strategy:
A series of analogs can be synthesized by replacing the ethyl group with larger, more functionalized moieties designed to form favorable interactions within the S1 pocket.
-
Analog 1: Replace ethyl with a cyclopropylmethyl group to probe the pocket's shape.
-
Analog 2: Replace ethyl with a 3-fluorobenzyl group to introduce aromatic interactions and a potential hydrogen bond.
-
Analog 3: Replace ethyl with a (tetrahydrofuran-2-yl)methyl group to improve solubility and add a hydrogen bond acceptor.
| Compound | N1-Substituent | KD (µM) | Ligand Efficiency (LE) |
| Hit | -CH₂CH₃ | 350 | 0.35 |
| Analog 1 | -CH₂-cPr | 150 | 0.36 |
| Analog 2 | -CH₂-(3-F-Ph) | 25 | 0.38 |
| Analog 3 | -CH₂-(THF-2-yl) | 5 | 0.42 |
Table 3: Hypothetical SAR data for the fragment growing strategy.
The SAR data in Table 3 demonstrates how systematic modification, guided by structural insights, can rapidly improve binding affinity from the initial micromolar hit to a low micromolar lead compound.
Conclusion
This compound represents a high-value fragment for FBDD campaigns, particularly against targets with nucleophilic residues in their active sites, such as serine proteases and certain kinases.[6][13] Its privileged pyrazole scaffold provides a stable and versatile core for binding, while the boronic acid moiety offers a powerful anchor for reversible covalent interaction, facilitating the detection and validation of low-affinity hits.[9][10] The detailed protocols and hypothetical case study presented herein provide a comprehensive framework for researchers to leverage the strategic advantages of this compound in their drug discovery programs, accelerating the journey from initial fragment hit to a potent, optimized lead compound.
References
- 1. Selected arylsulphonyl pyrazole derivatives as potential Chk1 kinase ligands—computational investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Merging the Versatile Functionalities of Boronic Acid with Peptides | MDPI [mdpi.com]
- 12. Crystal versus solution structure of enzymes: NMR spectroscopy of a peptide boronic acid-serine protease complex in the crystalline state - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frag4Lead: growing crystallographic fragment hits by catalog using fragment-guided template docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1-Ethyl-1H-pyrazole-4-boronic acid - Amerigo Scientific [amerigoscientific.com]
- 16. eu-opensci.org [eu-opensci.org]
- 17. fluorochem.co.uk [fluorochem.co.uk]
- 18. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
Application Notes & Protocols: Synthesis of Substituted Pyrazoles via 1-Ethylpyrazole-4-boronic acid
Abstract
This comprehensive guide details the synthesis of substituted pyrazoles utilizing 1-Ethylpyrazole-4-boronic acid as a key building block. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][2][3] The protocols herein focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction, providing researchers, scientists, and drug development professionals with detailed methodologies, mechanistic insights, and practical considerations for the efficient synthesis of diverse pyrazole-based compounds. This document aims to serve as a practical resource, grounded in established chemical principles, to facilitate the exploration of novel chemical entities for therapeutic applications.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a privileged five-membered heterocyclic motif that constitutes the core structure of numerous biologically active compounds.[1][2][4] Its presence in a variety of leading drugs, such as Celebrex and Viagra, underscores its importance in pharmaceutical research.[1] The functionalization of the pyrazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a versatile scaffold in the design of novel therapeutics.[1][5] Substituted pyrazoles have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3][4][6]
This compound has emerged as a valuable reagent for the synthesis of 4-substituted pyrazoles. Its utility is primarily realized through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[5][7][8] This reaction offers high functional group tolerance, excellent yields, and straightforward purification, making it an ideal choice for constructing complex molecular architectures.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis.[7] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Causality behind Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and ligand is critical for reaction efficiency. Ligands such as SPhos and XPhos have shown excellent performance in the coupling of nitrogen-rich heterocycles.[9] The use of pre-catalysts can also enhance reaction outcomes.[9][10]
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly employed.[9][11] The choice of base can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[5][11] Degassing the solvent is crucial to prevent the oxidation of the palladium(0) catalyst.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 4-aryl-1-ethylpyrazole via Suzuki-Miyaura coupling.
General Workflow
Figure 2: General workflow for the synthesis of substituted pyrazoles.
Protocol 1: Conventional Heating Method
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of pyrazole derivatives.[5]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.12 mmol).
-
Add potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 4-aryl-1-ethylpyrazole.[5][12]
Protocol 2: Microwave-Assisted Method
Microwave irradiation can significantly reduce reaction times.[5]
Materials: Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., Na₂CO₃, 2.5 mmol).[11]
-
Add a degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1).[5][11]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-140 °C for 10-30 minutes.[5]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the reaction mixture as described in the conventional protocol (steps 7-9).
Data Presentation: Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 85-95 |
| 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 90-98 |
| 3-Chloropyridine | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 75-85 |
| 4-Bromonitrobenzene | SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 80-90 |
Characterization of Substituted Pyrazoles
Accurate structural elucidation of the synthesized compounds is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[13]
¹H NMR Spectroscopy
Purpose: To identify the number and type of protons, their chemical environment, and their connectivity through splitting patterns.[13]
Expected Chemical Shifts:
| Proton | Chemical Shift (ppm) | Multiplicity |
| Pyrazole H3/H5 | 7.5 - 8.5 | singlet |
| Aromatic H | 7.0 - 8.0 | multiplet |
| Ethyl CH₂ | 4.1 - 4.5 | quartet |
| Ethyl CH₃ | 1.4 - 1.6 | triplet |
Note: Chemical shifts are approximate and can vary depending on the specific substituents and the deuterated solvent used.[13][14][15]
¹³C NMR Spectroscopy
Purpose: To identify the number of unique carbon atoms and their chemical environment.[13]
Expected Chemical Shifts:
| Carbon | Chemical Shift (ppm) |
| Pyrazole C3/C5 | 130 - 145 |
| Pyrazole C4 | 100 - 115 |
| Aromatic C | 120 - 140 |
| Ethyl CH₂ | 45 - 50 |
| Ethyl CH₃ | 14 - 16 |
Note: The chemical shifts of pyrazole carbons are sensitive to the substitution pattern.[13][14]
Safety and Handling Precautions
Boronic Acids:
-
Hazards: Boronic acids can cause skin and serious eye irritation, and may cause respiratory irritation.[16][17][18]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][19] Handle in a well-ventilated area or a fume hood.[19][20] Avoid inhalation of dust.[16][20]
-
Storage: Store in a tightly closed container in a cool, dry place, away from moisture.[19][20]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[18][19] If on skin, wash with plenty of soap and water.[16][18][19] If inhaled, move to fresh air.[19] Seek medical attention if irritation persists.[19]
Palladium Catalysts:
-
Hazards: Palladium catalysts are often flammable solids and may be toxic.
-
Handling: Handle with care, avoiding dust generation. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container under an inert atmosphere.
Solvents:
-
Hazards: Organic solvents like 1,4-dioxane and ethyl acetate are flammable and may have associated health risks.
-
Handling: Use in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Storage: Store in appropriate flammable liquid storage cabinets.
Conclusion
The synthesis of substituted pyrazoles via this compound using the Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile methodology. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and medicinal chemistry to explore the vast chemical space of pyrazole derivatives. By understanding the underlying principles and adhering to best practices in the laboratory, scientists can confidently synthesize novel compounds with the potential for significant therapeutic impact.
References
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. laballey.com [laballey.com]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. fishersci.com [fishersci.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. wilsonsalt.com [wilsonsalt.com]
Application Notes & Protocols: Scale-up Synthesis of 1-Ethylpyrazole-4-boronic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
1-Ethylpyrazole-4-boronic acid and its derivatives are pivotal building blocks in medicinal chemistry, frequently incorporated into pharmacologically active molecules due to the pyrazole core's versatile biological activities.[1][2] The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges requiring meticulous process optimization, robust analytical methods, and stringent safety protocols. This guide provides an in-depth analysis of the critical considerations for the scale-up synthesis of this compound derivatives, focusing on synthetic strategies, process analytical technology (PAT), purification, and safety. Detailed, field-proven protocols are provided to facilitate a seamless and efficient scale-up process.
Introduction: The Strategic Importance of Pyrazole Boronic Acids
The pyrazole moiety is a well-established pharmacophore found in a multitude of FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][3][4] The introduction of a boronic acid or a boronate ester group at the 4-position transforms the pyrazole into a versatile intermediate, primed for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction is a cornerstone of modern pharmaceutical synthesis, enabling the construction of complex molecular architectures.[7]
This compound derivatives, in particular, offer a desirable combination of lipophilicity and metabolic stability conferred by the ethyl group, making them attractive scaffolds in drug discovery programs. The ability to produce these intermediates on a large scale, with high purity and cost-effectiveness, is therefore a critical enabler for advancing new chemical entities through the development pipeline.
Synthetic Strategies for Scale-Up
The industrial synthesis of 1-alkylpyrazole-4-boronic acid derivatives typically involves a multi-step sequence.[8] A common and scalable approach begins with the synthesis of a 4-halo-1-ethylpyrazole intermediate, followed by conversion to the corresponding boronic acid or its pinacol ester.
Synthesis of the 4-Halo-1-ethylpyrazole Intermediate
A robust method for preparing the key 4-iodo-1-ethylpyrazole intermediate is outlined below. This pathway is favored for its operational simplicity and use of readily available starting materials.
-
Step 1: Synthesis of 1-Ethylpyrazole. The initial step involves the condensation of ethylhydrazine with a suitable 1,3-dicarbonyl equivalent.[1][9] While various methods exist, the reaction of ethylhydrazine with 1,1,3,3-tetramethoxypropane in the presence of an acid catalyst provides a clean and high-yielding route to 1-ethylpyrazole.
-
Step 2: Iodination. Direct iodination of the 1-ethylpyrazole at the C4 position is achieved using an electrophilic iodine source. N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile is a common choice, offering good regioselectivity and straightforward work-up procedures.[1]
Borylation of the 4-Halo-1-ethylpyrazole
The conversion of the 4-halo intermediate to the boronic acid derivative is the pivotal step. Two primary methodologies are employed on an industrial scale:
-
Grignard-Mediated Borylation: This classic approach involves the formation of a Grignard reagent from the 4-halo-1-ethylpyrazole, followed by quenching with a trialkyl borate, such as trimethyl borate or triisopropyl borate.[8][10] Subsequent acidic work-up yields the desired boronic acid. While effective, the highly reactive nature of Grignard reagents necessitates strict anhydrous conditions and careful temperature control, which can be challenging on a large scale.
-
Palladium-Catalyzed Borylation (Miyaura Borylation): This method has gained prominence due to its milder reaction conditions and broader functional group tolerance. It involves the cross-coupling of the 4-halo-1-ethylpyrazole with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base.[11] The resulting product is the pinacol ester of this compound, which is often more stable and easier to handle and purify than the free boronic acid.[5][12]
Caption: General synthetic workflow for this compound pinacol ester.
Scale-Up Considerations and Process Optimization
Transitioning from the bench to a manufacturing setting requires a thorough understanding of critical process parameters (CPPs) and their impact on critical quality attributes (CQAs).[13]
Reaction Parameters
| Parameter | Laboratory Scale | Pilot/Production Scale Considerations |
| Temperature | Often heated with a mantle/oil bath. | Jacket heating/cooling systems are used. Heat transfer becomes a critical factor. Exotherms must be carefully controlled, especially during Grignard formation.[7][14] |
| Mixing | Magnetic or overhead stirring. | Mechanical agitation with specific impeller designs is crucial for maintaining homogeneity in large reactor volumes. Poor mixing can lead to localized "hot spots" and side reactions.[7] |
| Reagent Stoichiometry | Often used in slight excess to drive reactions to completion. | Optimized to minimize cost and waste. Precise control of equivalents is necessary. For Suzuki-Miyaura coupling, the ratio of boronic ester can impact the reaction rate.[14] |
| Catalyst Loading | Typically higher (1-5 mol%). | Minimized to reduce cost and residual metal contamination. Catalyst screening is essential to identify the most active system for the specific substrate.[14][15] |
| Solvent Selection | Wide variety of solvents may be used. | Chosen based on safety, environmental impact (E-factor), cost, and ease of recovery, in addition to reaction performance. A common solvent system for Suzuki-Miyaura coupling is 2-butanol/water.[14] |
| Pressure | Typically atmospheric. | May require pressure vessels to run reactions above the solvent's atmospheric boiling point, especially at high altitudes.[7][14] |
Process Analytical Technology (PAT)
-
In-situ FTIR/Raman Spectroscopy: Can be used to monitor the consumption of starting materials and the formation of intermediates and products in real-time, allowing for precise determination of reaction endpoints.
-
Online HPLC/UPLC: Provides quantitative analysis of the reaction mixture, enabling tracking of impurity profiles and reaction kinetics.[20] This is particularly important for monitoring the hydrolysis of boronate esters to their corresponding boronic acids.[21][22]
Caption: The role of PAT in ensuring manufacturing consistency.
Purification Strategies for Boronic Acid Derivatives
The purification of boronic acids and their esters on a large scale can be challenging due to their unique chemical properties.
-
Crystallization: This is the preferred method for large-scale purification. For boronic acids, recrystallization from hot water or aqueous solvent mixtures can be effective.[23] Pinacol esters are typically crystalline solids and can be purified by recrystallization from non-polar solvents like hexanes or heptane.
-
Extraction: A common technique involves treating the crude boronic acid with a base to form the water-soluble boronate salt.[24] The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer precipitates the purified boronic acid.[25]
-
Chromatography: While widely used in the lab, column chromatography is often less practical and more costly for large-scale production. However, it may be necessary for high-purity applications or for removing closely related impurities.[25][26]
-
Scavenging Resins: For removing residual palladium from Suzuki-Miyaura reactions, scavenger resins (e.g., silica-based scavengers with thiol or amine functionalities) are highly effective and scalable.[27]
Safety and Handling
Boronic acids and their precursors require careful handling, especially on a large scale.[28]
-
Boronic Acids: Can cause skin, eye, and respiratory irritation.[29][30] Some boronic acids have been reported to exhibit mutagenic activity, necessitating appropriate containment and personal protective equipment (PPE).[31]
-
Reagents:
-
Grignard Reagents: Pyrophoric and highly reactive with water and protic solvents. Require an inert atmosphere (nitrogen or argon) for safe handling.
-
Palladium Catalysts: While the pre-catalysts are often air-stable, the active catalytic species are sensitive to air. Palladium compounds should be handled with care as they can be potent sensitizers.
-
Bases: Strong bases like potassium carbonate or potassium phosphate are commonly used and are corrosive.
-
-
Engineering Controls: Synthesis should be conducted in well-ventilated areas or in contained systems (e.g., glove boxes for highly sensitive reagents). Pressure relief systems on reactors are mandatory.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for specific equipment and scale.
Protocol 1: Scale-up Synthesis of 1-Ethyl-4-iodopyrazole
-
Charge Reactor: To a suitable, clean, and dry reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 1,1,3,3-tetramethoxypropane (1.0 eq) and a suitable solvent such as ethanol.
-
Addition of Ethylhydrazine: Slowly add a solution of ethylhydrazine (1.05 eq, often as the oxalate salt with a corresponding amount of base) to the reactor, maintaining the internal temperature below 25 °C using a cooling jacket.
-
Reaction: Stir the mixture at ambient temperature for 12-18 hours. Monitor the reaction for completion by an appropriate analytical method (e.g., GC-MS or LC-MS).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent. Dilute the residue with water and extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Iodination: Charge the crude 1-ethylpyrazole solution to a clean reactor. Add N-Iodosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 30 °C.
-
Reaction: Heat the mixture to 40-50 °C and stir for 4-6 hours, monitoring for completion.
-
Quench and Isolation: Cool the reaction mixture and quench with an aqueous solution of sodium thiosulfate to destroy any excess iodine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 1-ethyl-4-iodopyrazole by recrystallization or distillation.
Protocol 2: Scale-up Synthesis of this compound Pinacol Ester via Miyaura Borylation
-
Inert Atmosphere: Ensure the reactor is under an inert atmosphere (nitrogen or argon).
-
Charge Reagents: Charge the reactor with 1-ethyl-4-iodopyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate or another suitable base (3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.03 eq).
-
Solvent Addition: Add a degassed solvent, such as 1,4-dioxane or toluene.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction for completion by LC-MS or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent such as heptane or an ethanol/water mixture.
Conclusion
The successful scale-up of this compound derivative synthesis is a multi-faceted challenge that hinges on a deep understanding of reaction mechanisms, process parameters, and safety requirements. By employing robust synthetic routes like the Miyaura borylation, integrating Process Analytical Technology for real-time monitoring and control, and developing efficient purification strategies, researchers and drug development professionals can ensure a consistent, safe, and cost-effective supply of these critical pharmaceutical intermediates. The protocols and considerations outlined in this guide provide a comprehensive framework for navigating the complexities of scaling up this important class of compounds from the laboratory to industrial production.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 8. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. US20020161230A1 - Process for preparing boronic and borinic acids - Google Patents [patents.google.com]
- 11. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 12. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 13. Process analytical technology - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. pharmanow.live [pharmanow.live]
- 18. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 19. fda.gov [fda.gov]
- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. reddit.com [reddit.com]
- 24. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. silicycle.com [silicycle.com]
- 28. laballey.com [laballey.com]
- 29. fishersci.co.uk [fishersci.co.uk]
- 30. fishersci.com [fishersci.com]
- 31. Boronic acid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-Ethylpyrazole-4-boronic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting advice and optimized protocols for researchers utilizing 1-Ethylpyrazole-4-boronic acid in Suzuki-Miyaura cross-coupling reactions. The pyrazole moiety is a critical pharmacophore in numerous biologically active molecules, and its efficient installation is paramount in medicinal chemistry and materials science.[1][2] This document addresses the unique challenges posed by heteroaryl boronic acids, offering field-proven insights to maximize reaction yield and purity.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during experimentation.
Q1: My Suzuki coupling reaction shows low to no yield. What are the first things I should check?
A1: When a reaction fails, begin with the fundamentals.[3]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure your solvents were properly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas throughout.[4][5]
-
Catalyst Activity: Palladium catalysts, especially Pd(PPh₃)₄, can degrade over time. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced to Pd(0) in situ.[3][4] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst like a Buchwald G2 or G3 palladacycle.[3][6][7]
-
Reagent Purity: Verify the purity of your aryl halide and boronic acid. Boronic acids, particularly heteroaromatic ones, can degrade via protodeboronation, especially if stored improperly.[3][8]
Q2: My boronic acid is consumed, but I'm not forming the desired product. Instead, I've isolated 1-ethylpyrazole. What is happening?
A2: This is a classic case of protodeboronation , the most significant side reaction for heteroaryl boronic acids.[8] The carbon-boron bond is cleaved and replaced by a proton (typically from water or other protic sources in the reaction mixture), leading to the formation of the parent heterocycle. This is often exacerbated by harsh basic conditions and high temperatures.[4]
Q3: I see significant formation of a biphenyl-like byproduct derived from my boronic acid. What causes this?
A3: You are observing homocoupling . This side reaction occurs when two molecules of the boronic acid couple with each other. The primary cause is often the presence of oxygen, which can interfere with the catalytic cycle and promote this undesired pathway.[3] Improving your degassing procedure is the most effective solution.
Q4: What is the precise role of the base and the added water in the reaction?
A4: The base is essential for activating the boronic acid. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[9][10][11] This boronate is what participates in the crucial transmetalation step with the palladium complex. A small amount of water is often beneficial as it helps to solubilize inorganic bases (like K₂CO₃ or K₃PO₄) and facilitates the formation of the active boronate.[4][12] However, excess water can promote protodeboronation.[4]
In-Depth Troubleshooting Guide
Use this section when initial checks do not resolve the issue. The guide is structured by symptom to help you diagnose the problem systematically.
Symptom 1: Low or No Conversion of Starting Materials
If both the aryl halide and the boronic acid remain largely unreacted, the catalytic cycle is likely stalled at an early stage.
-
dot
Caption: Troubleshooting workflow for low reaction conversion.
-
Analysis and Solutions:
-
Inefficient Oxidative Addition: This is the first step of the catalytic cycle where the Pd(0) catalyst inserts into the aryl-halide bond.[13] This step can be slow for electron-rich or sterically hindered aryl halides, and particularly for aryl chlorides.
-
Solution: Employ more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos, RuPhos).[4][6] These ligands accelerate the oxidative addition step. Switching from an aryl chloride to the more reactive bromide or iodide equivalent can also dramatically improve results.[13]
-
-
Catalyst Poisoning: The Lewis basic nitrogen atoms of the pyrazole ring can coordinate to the palladium center, inhibiting or deactivating the catalyst.[8][14]
-
Symptom 2: Significant Protodeboronation
If you observe consumption of the boronic acid without formation of the product, protodeboronation is the culprit.
-
Analysis and Solutions:
-
Base Selection: The choice and strength of the base are critical. Strong aqueous bases (NaOH, KOH) can accelerate protodeboronation.
-
Solvent and Temperature: High temperatures and the presence of protic solvents (like water or alcohols) can increase the rate of protodeboronation.[4]
-
Boronic Acid Stability: this compound may be inherently susceptible to this side reaction.
-
Recommended Reaction Parameters
The optimal conditions depend heavily on the specific aryl halide being used. The following tables provide validated starting points for optimization.
Table 1: Catalyst & Ligand Selection Guide
| Catalyst System | Aryl Halide Partner | Rationale & Comments |
| Pd(PPh₃)₄ | Aryl Iodides, activated Aryl Bromides | A classic, good first choice for reactive partners. Can suffer from degradation.[1] |
| PdCl₂(dppf) | Aryl Bromides, some Aryl Chlorides | A robust and widely used catalyst system.[17] |
| Pd₂(dba)₃ + XPhos | Electron-rich/hindered Aryl Bromides & Chlorides | XPhos is a bulky, electron-rich ligand that excels at promoting the difficult oxidative addition step.[14] |
| XPhos Pd G3 | All Aryl Halides (especially challenging ones) | An air-stable precatalyst that is highly active and reliable. Often the best choice for difficult couplings.[6][7] |
Table 2: Base & Solvent System Recommendations
| Base (Equivalents) | Solvent System | Use Case & Considerations |
| Na₂CO₃ (2.5) | 1,4-Dioxane / H₂O (4:1) | A standard, cost-effective system for robust substrates.[18] |
| K₃PO₄ (2.0 - 3.0) | Toluene / H₂O (10:1) or Dioxane/H₂O (10:1) | A stronger base that is often more effective for less reactive partners. Finely powdering the base is crucial.[3][14] |
| Cs₂CO₃ (2.0) | THF / H₂O (10:1) | A highly effective but more expensive base, excellent for difficult couplings.[4] |
| KF (2.2) | Anhydrous DMF | A mild base used for base-sensitive functional groups and to minimize protodeboronation.[19] |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
dot
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[9]
Optimized Experimental Protocols
Protocol 1: General Screening Protocol
This protocol uses a common and robust catalyst system suitable for initial screening with aryl bromides or iodides.
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).[1][3] Add a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add PdCl₂(dppf) (3-5 mol%).
-
Solvent Addition: Add degassed 1,4-Dioxane and H₂O (e.g., in a 10:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.[3]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[1][18]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by silica gel column chromatography.[1]
Protocol 2: Optimized Protocol for Challenging Substrates (e.g., Aryl Chlorides)
This protocol uses a modern, highly active Buchwald precatalyst system designed to overcome high activation barriers.
-
Vessel Preparation: To an oven-dried Schlenk flask, add the aryl chloride (1.0 equiv), this compound pinacol ester (1.5 equiv), and finely powdered Cs₂CO₃ (2.0 equiv). The use of the pinacol ester is highly recommended here to prevent protodeboronation.[4][20] Add a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfilling with argon.
-
Catalyst Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst (1-2 mol%).
-
Solvent Addition: Add degassed THF via syringe to achieve a concentration of ~0.1 M.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Follow steps 6 and 7 from Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. a2bchem.com [a2bchem.com]
- 20. researchgate.net [researchgate.net]
Common side reactions with 1-Ethylpyrazole-4-boronic acid and how to avoid them
Technical Support Center: 1-Ethylpyrazole-4-boronic acid
Welcome to the technical support guide for this compound (CAS: 847818-56-8). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered when using this versatile heterocyclic building block, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth, experience-driven answers to frequently asked questions and offer robust, validated protocols to help you optimize your reactions and avoid common pitfalls.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the most common side reactions I should be aware of?
When troubleshooting a low-yielding Suzuki-Miyaura coupling involving this compound, three primary side reactions are the most likely culprits:
-
Protodeboronation: This is often the most significant cause of yield loss. It's a reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophile.[1] This process is highly dependent on factors like pH, temperature, and the presence of water.[2][3] For heteroaromatic boronic acids like pyrazoles, this can be particularly problematic under certain conditions.[2][3]
-
Homocoupling: This side reaction results in the formation of a bi-pyrazole dimer (1,1'-diethyl-1H,1'H-4,4'-bipyrazole) from two molecules of the boronic acid.[4][5] It is typically mediated by the palladium catalyst, especially in the presence of oxygen or if the Pd(0) active species is not efficiently generated or maintained.[5][6]
-
Boroxine Formation: this compound can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[7][8] While this is a reversible process, the formation of boroxine effectively reduces the concentration of the active monomeric boronic acid available for the catalytic cycle.[9][10] In some cases, boroxines can participate in the coupling reaction, but their reactivity can differ from the parent boronic acid.
Understanding the interplay of these side reactions is the first step toward effective troubleshooting.
Q2: I suspect protodeboronation is the main issue. What specific experimental factors cause this, and how can I prevent it?
Protodeboronation is the hydrolysis of the carbon-boron bond and is a common challenge with heteroaryl boronic acids.[1]
Causality: The mechanism can be complex and pH-dependent.[2][3] In basic aqueous media, the boronic acid exists in equilibrium with its anionic boronate form. While the boronate is the active species for transmetalation with the palladium complex, it can also be susceptible to protonolysis by water or other protic sources in the reaction mixture. For pyrazole boronic acids, the electronic nature of the heterocycle can influence the stability of the C-B bond, making it more susceptible to cleavage under non-optimal conditions.[2][11]
Prevention & Mitigation Strategies:
| Strategy | Rationale & Key Considerations |
| Choice of Base | Use of a non-nucleophilic, moderately strong base is critical. Potassium phosphate (K₃PO₄) is often superior to stronger bases like NaOH or KOtBu, or even carbonates like K₂CO₃, as it provides sufficient basicity to promote the catalytic cycle while minimizing base-mediated protodeboronation. |
| Solvent System | Minimize the amount of water. While a small amount of water is often necessary to solubilize the base and facilitate the catalytic cycle, excess water can promote protodeboronation.[12] A solvent system like dioxane/H₂O (10:1) or Toluene/EtOH/H₂O is a good starting point.[13] Anhydrous conditions can be attempted but may require specific bases (e.g., CsF, K₃PO₄). |
| Temperature Control | Avoid excessively high temperatures. While heat is needed to drive the reaction, prolonged exposure to temperatures above 100-110 °C can accelerate the rate of protodeboronation.[14] Monitor the reaction closely and stop it once the starting material is consumed. |
| "Slow Release" Strategy | Convert the boronic acid to a more stable derivative, such as a pinacol ester (1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) or an MIDA boronate .[1][15] These derivatives slowly hydrolyze in situ to release the active boronic acid, keeping its concentration low and minimizing the opportunity for side reactions.[1] |
Q3: How can I identify and minimize homocoupling of the pyrazole boronic acid?
Homocoupling is a palladium-mediated process that competes with the desired cross-coupling.[16]
Causality: This side reaction is often promoted by the presence of Pd(II) species and an oxidant, most commonly dissolved oxygen.[5][6] If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, or if the Pd(0) is re-oxidized during the reaction, the resulting Pd(II) can react with two molecules of the boronic acid to form the homocoupled product and regenerate Pd(0).[6]
Prevention & Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step. Before adding the catalyst, thoroughly degas the reaction mixture by subjecting it to several vacuum/inert gas (Argon or Nitrogen) cycles. A subsurface sparge with an inert gas for 10-15 minutes is highly effective.[5][13]
-
Use of Pd(0) Precatalysts: While Pd(II) sources like Pd(OAc)₂ are common, using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern precatalyst that rapidly generates Pd(0) (e.g., a Buchwald G3 or G4 precatalyst) can reduce the amount of active Pd(II) available for homocoupling.
-
Addition of a Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help maintain a low concentration of Pd(II), thereby suppressing homocoupling.[5]
-
Stoichiometry Control: Avoid using a large excess of the boronic acid, as this can increase the statistical likelihood of homocoupling. An equivalence of 1.1 to 1.3 of the boronic acid relative to the halide is a typical starting point.
Troubleshooting Guide: A Logic-Based Workflow
If your reaction fails, a systematic approach is essential. The following workflow can help diagnose the issue.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CAS 847818-70-6: this compound pinacol es… [cymitquimica.com]
- 16. pubs.acs.org [pubs.acs.org]
Impact of base and solvent choice on 1-Ethylpyrazole-4-boronic acid reactivity
A Guide to Optimizing Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for 1-Ethylpyrazole-4-boronic acid. As a key building block in medicinal chemistry and materials science, its successful application in Suzuki-Miyaura cross-coupling reactions is paramount.[1] However, the reactivity of this heteroaryl boronic acid is exquisitely sensitive to the choice of base and solvent. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and best practices to help you navigate the complexities of your experiments and achieve high-yield, reproducible results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your coupling reactions with this compound.
Question 1: I am observing very low to no yield of my desired product. What are the most likely causes and how do I fix it?
Answer: Low or no yield is the most common issue and can stem from several factors. A systematic approach is the best way to diagnose the problem.
Initial Checks:
-
Catalyst Activity: The active Pd(0) species is susceptible to oxidation.[2] Ensure your palladium source is fresh and that solvents have been rigorously degassed.[3] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), conditions must be suitable for its reduction to Pd(0).[4] Consider switching to a more robust, air-stable precatalyst, such as a Buchwald G3 or G4 palladacycle, which can generate the active catalyst more efficiently.[3]
-
Inert Atmosphere: Oxygen can lead to both catalyst decomposition and the unwanted homocoupling of the boronic acid.[2] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst and solvents.[2][4]
Primary Cause: Inefficient Transmetalation The transfer of the ethylpyrazole group from boron to palladium is a critical step and is highly dependent on the base and solvent.
-
Weak or Insoluble Base: The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which is necessary for transmetalation.[5][6] If the base is too weak or is not sufficiently soluble in the reaction medium, this activation will be inefficient.
-
Solution: Switch to a stronger, yet compatible, base. For this compound, which can be sensitive, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide a good balance of reactivity and stability.[3][4] Ensure the base is finely powdered to maximize its surface area and reactivity.[3]
-
-
Incorrect Solvent System: The solvent must dissolve the reagents and stabilize the catalytic species.
Question 2: My starting material is consumed, but I see significant amounts of a byproduct that corresponds to the protodeboronated starting material (1-Ethylpyrazole). Why is this happening?
Answer: This indicates that protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is outcompeting the desired cross-coupling. Heteroaryl boronic acids, particularly those with electron-rich rings or acidic protons, are susceptible to this side reaction.[12]
Causes and Solutions:
-
Excessively Strong Base or High Water Content: Harsh basic conditions, especially with strong bases like NaOH or KOH in high concentrations of water, can accelerate protodeboronation.[4] The pyrazole ring itself has an acidic N-H proton in its parent form, and while your substrate is N-ethylated, the electronic nature of the ring makes the C-B bond labile under harsh conditions.[13]
-
Solution 1: Use a Milder Base: Switch from hydroxides to carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄).[4] These provide sufficient basicity to promote transmetalation without aggressively cleaving the C-B bond.
-
Solution 2: Optimize the Water Content: While some water is beneficial, too much can increase the rate of protodeboronation.[10] Try reducing the water content in your solvent system (e.g., from 4:1 to 10:1 dioxane:water).[2]
-
Solution 3: Use Anhydrous Conditions: For extremely sensitive substrates, switching to strictly anhydrous conditions may be necessary. This requires using an anhydrous base like potassium trimethylsilanolate (TMSOK) in a solvent like anhydrous 1,4-dioxane.[4][14]
-
-
Elevated Temperatures: High reaction temperatures can also accelerate the rate of decomposition.[4]
Question 3: My reaction is sluggish and gives a mixture of product, starting material, and homocoupled boronic acid. How can I improve the reaction rate and selectivity?
Answer: A sluggish reaction points to a high activation barrier in the catalytic cycle, while homocoupling suggests that the boronic acid is reacting with itself, a process also mediated by the palladium catalyst.
Causes and Solutions:
-
Poor Oxidative Addition: If your coupling partner is an electron-rich or sterically hindered aryl chloride, the initial oxidative addition step can be slow.
-
Solution: Employ a more electron-rich and bulky phosphine ligand, such as SPhos, XPhos, or RuPhos.[3] These ligands accelerate the oxidative addition step and can also promote the final reductive elimination.
-
-
Catalyst Inhibition: The nitrogen atoms in the pyrazole ring are Lewis basic and can coordinate to the palladium center, potentially inhibiting the catalyst.[14]
-
Solution: Using bulky ligands (like the Buchwald ligands mentioned above) can create a sterically crowded environment around the palladium, disfavoring the binding of the pyrazole nitrogen and keeping the catalyst active.
-
-
Solvent Choice: The solvent can influence the rate and selectivity of the reaction.[10][16] Nonpolar solvents may favor a different catalytic species than polar solvents.[10]
-
Solution: Screen a range of solvents. While dioxane/water is a good starting point, systems like THF/water, Toluene/water, or DMF can sometimes provide better results depending on the specific substrates.[9]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in Suzuki-Miyaura couplings with this compound.
Caption: A step-by-step diagnostic workflow for troubleshooting Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q: What is the mechanistic role of the base and solvent in this reaction? A: The base and solvent work in concert to facilitate the transmetalation step. There are two primary proposed pathways:
-
Boronate Pathway: The base deprotonates water to form hydroxide, which then adds to the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, [1-Et-Pyr-B(OH)₃]⁻. This species then transfers the pyrazole group to the Pd(II) center.[5]
-
Oxo-Palladium Pathway: The base (or hydroxide) reacts with the Ar-Pd(II)-X complex (formed after oxidative addition) to generate a more reactive Ar-Pd(II)-OH species. This palladium hydroxide complex then undergoes transmetalation with the neutral boronic acid.[17][18] The solvent's role is to solubilize these various charged and neutral species and to stabilize the transition states throughout the catalytic cycle.[10][11]
Caption: The role of base and solvent in activating the boronic acid for transmetalation.
Q: Which bases are generally recommended for this compound? A: For this specific substrate, it is best to start with moderately weak inorganic bases. Strong hydroxides (NaOH, KOH) can be too harsh and promote decomposition.
-
Use with Caution: NaOH, KOH, KOtBu.[5]
-
Special Cases: Fluoride sources like KF can be effective, especially if base-labile functional groups are present elsewhere in the molecule.[6]
Q: What are the best solvent systems to start with? A: A combination of a polar aprotic solvent and water is the most common and effective choice.
-
Primary Choices: 1,4-Dioxane/H₂O (e.g., 4:1 or 10:1 ratio), Tetrahydrofuran (THF)/H₂O (e.g., 4:1 ratio).[8][9]
-
Alternative Solvents: Toluene, DMF, and alcohols (like ethanol) with water can also be effective and may be worth screening if standard conditions fail.[7][19][20]
Data Summary: Base and Solvent Selection Guide
| Base Class | Specific Base | Recommended Solvents | Temperature Range (°C) | Key Considerations |
| Phosphates | K₃PO₄ | Dioxane/H₂O, THF/H₂O | 60 - 100 | Excellent starting point. Good for sensitive substrates, minimizes protodeboronation.[4][13] |
| Carbonates | Cs₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF | 80 - 110 | Cs₂CO₃ is highly soluble and effective but more expensive. K₂CO₃ is a good, cost-effective alternative.[3][9] |
| Hydroxides | NaOH, KOH | EtOH/H₂O, Dioxane/H₂O | 60 - 90 | Use with caution. High basicity can cause rapid protodeboronation of the pyrazole boronic acid.[5] |
| Fluorides | KF | THF, Dioxane | 80 - 100 | Milder option, useful for substrates with base-sensitive functional groups (e.g., esters).[6] |
General Experimental Protocol
This protocol provides a validated starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners (e.g., chlorides or triflates).
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv).[2]
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly evacuate and backfill with an inert gas (e.g., Argon) three times.[8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and the ligand if required.[2]
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 10:1 ratio, to a concentration of 0.1-0.2 M with respect to the limiting reagent). Add the solvent mixture to the reaction flask via syringe.[2]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[4]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. collaborate.princeton.edu [collaborate.princeton.edu]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
Preventing protodeboronation of 1-Ethylpyrazole-4-boronic acid during reactions.
Welcome to the technical support center for 1-Ethylpyrazole-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this versatile reagent in cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you prevent the common side reaction of protodeboronation and ensure the success of your experiments.
Understanding the Challenge: The Protodeboronation of this compound
Protodeboronation is a prevalent and often frustrating side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes your starting material, leading to reduced yields of the desired coupled product and complicating purification. Heteroaromatic boronic acids, including pyrazole derivatives, can be particularly susceptible to this decomposition pathway due to the electronic nature of the heterocyclic ring.[2][3]
The rate and extent of protodeboronation are highly dependent on several factors, including the pH of the reaction medium, the type and concentration of the base used, the reaction temperature, and the specific electronic properties of the boronic acid itself.[1][4][5] For this compound, understanding these factors is key to minimizing this unwanted side reaction and maximizing the efficiency of your Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound giving low yields and a significant amount of 1-ethylpyrazole as a byproduct?
This is a classic sign of protodeboronation. The C-B bond of your boronic acid is being cleaved, leading to the formation of 1-ethylpyrazole. This is often exacerbated by the reaction conditions, particularly the choice of base and high temperatures.[6]
Q2: What is the underlying mechanism of protodeboronation for a compound like this compound?
Protodeboronation can proceed through several pathways. A common one is a base-catalyzed mechanism where the boronic acid is converted to the more reactive boronate species ([ArB(OH)3]−).[7][8] This intermediate can then be protonated by a proton source in the reaction mixture (like water), leading to the cleavage of the C-B bond.[1][4] The pH of the reaction is a critical factor in determining the rate of this process.[3][9][10]
Q3: How should I store this compound to ensure its stability?
Proper storage is crucial. Boronic acids can be sensitive to moisture and air.[11] It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).[12][13][14][15] Storing it in a desiccator can also help to prevent moisture absorption.
Q4: Can I use the corresponding pinacol ester of this compound to avoid protodeboronation?
Yes, using a boronic ester, such as the pinacol ester, is a highly effective strategy.[2][16] Boronic esters are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[16] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the concentration of the more sensitive free boronic acid low at any given time, thus minimizing its degradation.[1][17][18]
Troubleshooting Guide: Minimizing Protodeboronation
Here we detail common issues encountered during reactions with this compound and provide systematic solutions.
Problem 1: Significant formation of 1-ethylpyrazole byproduct.
-
Probable Cause: The reaction conditions are too harsh, favoring protodeboronation over the desired cross-coupling. This is often linked to the choice of base and/or excessive temperature.
-
Solutions:
-
Re-evaluate Your Base: Strong inorganic bases like sodium hydroxide or potassium hydroxide in the presence of water can accelerate protodeboronation.[4][7] Consider using milder bases.
Base Recommendation Rationale Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) Often provide a good balance of reactivity for the Suzuki coupling while being less harsh, thereby reducing the rate of protodeboronation. Potassium phosphate (K₃PO₄) A commonly used base in Suzuki couplings of heteroaryl boronic acids, known to be effective at lower temperatures.[6] Organic bases (e.g., triethylamine, DIPEA) Can be effective in some systems, particularly when trying to minimize the amount of water present. -
Lower the Reaction Temperature: Higher temperatures can significantly increase the rate of protodeboronation.[19][20] If your reaction is running at a high temperature (e.g., >100 °C), try reducing it. It is often a trade-off between the rate of the desired reaction and the rate of decomposition. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate is ideal.[21]
-
Use a Boronic Ester: As mentioned in the FAQs, converting the boronic acid to its pinacol ester can dramatically improve stability and reduce protodeboronation.[2][16]
-
Problem 2: Inconsistent results and variable yields.
-
Probable Cause: This could be due to inconsistencies in the quality of the boronic acid, solvent degassing, or reaction setup.
-
Solutions:
-
Check the Quality of Your Boronic Acid: If the boronic acid has been stored improperly, it may have partially decomposed. Consider using a fresh batch or verifying the purity of your current stock.
-
Ensure Rigorous Anhydrous and Degassed Conditions: While some Suzuki reactions use aqueous mixtures, oxygen can be detrimental to the palladium catalyst. Ensure your solvents are properly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles).[22] This will help maintain the activity of your catalyst and can lead to more reproducible results.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent catalyst activation and reaction initiation compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
-
To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).
-
Add your chosen palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., dioxane/water mixture, 4:1).[23]
-
Heat the reaction mixture to the lowest effective temperature (e.g., start at 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the desired Suzuki-Miyaura coupling pathway versus the undesired protodeboronation pathway.
Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.
Troubleshooting Workflow
Use the following decision tree to diagnose and solve issues related to protodeboronation.
Caption: A decision tree for troubleshooting protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. laballey.com [laballey.com]
- 12. fishersci.at [fishersci.at]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. capotchem.com [capotchem.com]
- 15. combi-blocks.com [combi-blocks.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 1-Ethylpyrazole-4-boronic acid Cross-Coupling Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 1-Ethylpyrazole-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common catalyst deactivation issues and other challenges encountered during these sensitive, yet powerful, synthetic transformations.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the reaction's complexity can lead to various challenges, with catalyst deactivation being a primary concern, especially when working with heteroaromatic substrates like this compound.[3] The Lewis basic nitrogen atoms in the pyrazole ring can interact with the palladium catalyst, leading to inhibition or deactivation.[3] Additionally, heteroaryl boronic acids are often prone to a side reaction known as protodeboronation, which consumes the starting material and reduces the overall yield.[3][4]
This guide provides a structured approach to identifying and resolving these issues through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, and I observe a black precipitate. What is happening?
A1: The formation of a black precipitate is a common sign of catalyst deactivation and is typically identified as palladium black.[1][5][6] This consists of agglomerated palladium nanoparticles that have fallen out of the catalytic cycle.[7] While some formation of palladium black can be tolerated, rapid and extensive precipitation early in the reaction indicates a significant loss of active catalyst, leading to low or no conversion.[5]
The "naked" Pd(0) species, formed after reductive elimination, can aggregate if not effectively stabilized by the ligand.[7] This aggregation process, known as Ostwald ripening, leads to the formation of larger, less active palladium nanoparticles that eventually precipitate as palladium black.[7]
Q2: Why is my this compound reaction more prone to catalyst deactivation than couplings with simple arylboronic acids?
A2: Heteroaromatic boronic acids, particularly those containing Lewis basic nitrogen atoms like this compound, present unique challenges.[3] The pyrazole nitrogen can coordinate to the palladium center, potentially displacing the phosphine ligand and forming catalytically dormant or inactive complexes.[3][8] This inhibitory effect can significantly slow down or halt the catalytic cycle.
Q3: I am observing a significant amount of a byproduct that corresponds to the protonated form of my starting pyrazole. What is this side reaction and how can I minimize it?
A3: This undesired side reaction is called protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][9] This is a common issue with heteroaryl boronic acids and can be influenced by several factors including the presence of water, the strength of the base, and the reaction temperature.[4][9] For basic heteroaromatic boronic acids, the formation of zwitterionic species can also lead to rapid protodeboronation.[4]
Q4: My reaction is producing a significant amount of homocoupled product from the boronic acid. What causes this and how can it be prevented?
A4: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[1][10] If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, the remaining Pd(II) can catalyze the homocoupling of two boronic acid molecules.[1] Thoroughly degassing the reaction mixture and using a precatalyst that efficiently generates Pd(0) can minimize this side reaction.[10]
Q5: Could impurities in my starting materials or solvents be the cause of catalyst deactivation?
A5: Absolutely. Even trace amounts of impurities can act as catalyst poisons.[5][11][12] Sulfur- or phosphorus-containing compounds (that are not the intended ligand) are known to irreversibly bind to the palladium catalyst.[5] Solvents can also contain impurities that are detrimental to the catalyst's performance.[13] It is crucial to use high-purity reagents and solvents for consistent and successful cross-coupling reactions.[14]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues in the cross-coupling of this compound.
Issue 1: Low or No Conversion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Deactivation (Palladium Black Formation) | Visual inspection for a black precipitate. | - Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig-type ligands) that stabilize the Pd(0) species and promote a faster catalytic cycle.[15] - Lower Catalyst Loading: Counterintuitively, a lower catalyst loading can sometimes be beneficial, as a faster oxidative addition can outcompete the aggregation of Pd(0).[7] |
| Inhibition by Pyrazole Nitrogen | Compare the reaction rate to a similar coupling with a non-heteroaromatic boronic acid. | - Use of Additives: The addition of a Lewis acid, such as trimethyl borate, can help to mask the Lewis basic nitrogen of the pyrazole, preventing it from coordinating to the palladium catalyst.[3] |
| Inefficient Precatalyst Activation | If using a Pd(II) source, ensure its reduction to Pd(0) is occurring. | - Pre-catalyst Choice: Use an air-stable Pd(II) precatalyst that is known to efficiently generate the active Pd(0) species in situ.[10][14] - Pre-activation: In some cases, pre-stirring the Pd(II) source with the ligand before adding the other reagents can improve catalyst activation.[14] |
| Poor Reagent Purity | Analyze starting materials and solvents for impurities. | - Purification: Purify starting materials (e.g., recrystallization) and use freshly distilled or high-purity anhydrous solvents.[14] |
Issue 2: Significant Protodeboronation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Presence of Water | Ensure anhydrous conditions are strictly maintained. | - Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and run the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).[3][9] |
| Inappropriate Base | The choice of base can significantly impact the rate of protodeboronation. | - Weaker Base: Switch to a weaker, non-aqueous base such as cesium fluoride (CsF) or potassium fluoride (KF).[9][16] |
| High Reaction Temperature | Monitor the reaction at a lower temperature to see if the rate of protodeboronation decreases. | - Lower Temperature: If the desired coupling can proceed at a lower temperature, reducing the reaction temperature can minimize protodeboronation.[9] |
| Boronic Acid Instability | Heteroaryl boronic acids can be inherently unstable. | - Protected Boronic Acid Derivatives: Consider using a more stable derivative of the boronic acid, such as a boronate ester (e.g., pinacol or MIDA ester), which can undergo a slower, controlled release of the boronic acid.[1][9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a robust starting point for your experiments.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water (if using aqueous conditions)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), base (2.0 equiv.), palladium precatalyst (1-5 mol%), and ligand (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If using a biphasic system, add the degassed water. The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.[10]
-
Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).[10]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[10]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography.[10]
Protocol 2: Hot Filtration Test for Heterogeneous vs. Homogeneous Catalysis
This test can help determine if the active catalyst is a soluble species or if the reaction is occurring on the surface of solid palladium.
Methodology:
-
Set up the Suzuki coupling reaction as described in Protocol 1.
-
Allow the reaction to proceed to approximately 20-30% conversion.
-
While maintaining the reaction temperature, quickly filter the reaction mixture through a hot syringe filter to remove any solid palladium species.
-
Allow the filtrate to continue stirring at the reaction temperature.
-
Monitor the progress of the reaction in the filtrate.
Interpretation:
-
Reaction in filtrate stops: The catalyst is truly heterogeneous, and deactivation is likely occurring on the solid palladium.
-
Reaction in filtrate continues: The active catalyst is a soluble palladium species that has leached from any solid. Deactivation is occurring in the homogeneous phase.[5]
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the key pathways leading to catalyst deactivation in Suzuki-Miyaura cross-coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
- 16. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Improving the stability of 1-Ethylpyrazole-4-boronic acid in solution
<_ _>
Welcome to the technical support center for 1-Ethylpyrazole-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this versatile reagent. Here, we will delve into the common challenges associated with the stability of this compound in solution and offer scientifically-grounded strategies to ensure the integrity of your experiments.
Section 1: Understanding the Instability of this compound
This compound, like many boronic acids, is susceptible to several degradation pathways in solution, which can compromise its reactivity and lead to inconsistent experimental outcomes.[1] A foundational understanding of these processes is crucial for effective troubleshooting.
FAQ 1: What are the primary degradation pathways for this compound in solution?
The two most significant degradation pathways for this compound in solution are:
-
Boroxine Formation: This is a reversible dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring called a boroxine.[2][3][4] This process is entropically driven, as it releases three molecules of water.[2][3] While reversible, the formation of boroxine alters the concentration of the active monomeric boronic acid, potentially affecting reaction kinetics.[2][5] The equilibrium between the boronic acid and its boroxine can be influenced by factors such as solvent, temperature, and the presence of water.[2][5]
-
Protodeboronation: This is an irreversible process where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[6][7] This leads to the formation of 1-ethylpyrazole, an inactive byproduct. Protodeboronation can be catalyzed by acid, base, or certain metal species.[6][7] The rate of protodeboronation is highly dependent on the pH of the solution.[7][8]
-
Oxidative Degradation: Boronic acids are also susceptible to oxidation, which can be a significant issue in biological applications or when reactions are exposed to air for extended periods.[9][10] Oxidative degradation can lead to the formation of phenolic byproducts.[11]
Diagram 1: Key Degradation Pathways
Caption: Major degradation pathways of this compound in solution.
Section 2: Troubleshooting Guide for Solution Stability
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
FAQ 2: My solution of this compound is showing signs of precipitation. What is happening and how can I prevent it?
Precipitation is often due to the formation of the less soluble trimeric boroxine.[2][4]
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a suitable solvent. While many boronic acids are soluble in common organic solvents, the formation of boroxine can be favored in anhydrous, non-polar solvents.[3] Consider using a solvent system that includes a small amount of a protic solvent like methanol or water to shift the equilibrium back towards the more soluble monomeric form.[5]
-
Temperature: Boroxine formation can be influenced by temperature.[2] If you are working at elevated temperatures, try preparing your solution at room temperature before heating.
-
Concentration: Highly concentrated solutions are more prone to boroxine formation. Prepare solutions at the lowest effective concentration for your application.
FAQ 3: I am observing a decrease in the yield of my Suzuki-Miyaura coupling reaction over time. Could this be related to the stability of the boronic acid solution?
Yes, a decline in reaction yield is a classic symptom of boronic acid degradation. Both boroxine formation and protodeboronation can contribute to this issue.
Troubleshooting Steps:
-
Freshly Prepare Solutions: The most effective way to mitigate degradation is to prepare solutions of this compound immediately before use.
-
pH Control: The pH of your reaction mixture is critical. Protodeboronation rates for many arylboronic acids are pH-dependent.[7][8] For some boronic acids, stability is greatest in a neutral pH range, with increased degradation under strongly acidic or basic conditions.[6] However, the optimal pH can be substrate-specific. It is advisable to perform small-scale pH optimization studies for your specific reaction.
-
Inert Atmosphere: To minimize oxidative degradation, particularly in metal-catalyzed reactions, it is best practice to deoxygenate your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Consider a Protecting Group Strategy: For particularly sensitive applications or when long-term solution stability is required, consider using a protected form of the boronic acid, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[1][13][14] These derivatives are generally more stable and can release the active boronic acid in situ under the reaction conditions.[1][6][14]
Table 1: Comparison of Boronic Acid Stabilization Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Fresh Solution Preparation | Minimizes time for degradation | Simple, no additional reagents | Not suitable for long-term storage or high-throughput screening |
| pH Control | Minimizes acid/base-catalyzed protodeboronation[6][7] | Can significantly improve stability | Optimal pH may need to be determined empirically |
| Inert Atmosphere | Prevents oxidative degradation[12] | Essential for many metal-catalyzed reactions | Requires specialized equipment (e.g., Schlenk line) |
| Use of Protecting Groups (e.g., Pinacol, MIDA esters) | Increases stability to hydrolysis, oxidation, and protodeboronation[1][13][14][15] | Allows for long-term storage, slow release of the active reagent[1] | Requires an additional synthetic step and subsequent deprotection |
FAQ 4: How can I monitor the stability of my this compound solution?
Regularly monitoring the integrity of your boronic acid solution is good laboratory practice.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the boronic acid from its degradation products.[16][17] A stability-indicating method should be developed to ensure baseline separation of the parent compound from all potential degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of signals corresponding to the protodeboronated product (1-ethylpyrazole). ¹¹B NMR is particularly useful for observing changes in the boron environment, which can indicate the formation of boroxine or other species.[16]
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers high resolution and sensitivity for the identification and structural elucidation of degradation products.[16][18]
Experimental Protocol: HPLC-Based Stability Study
-
Solution Preparation: Prepare a stock solution of this compound in your desired solvent at a known concentration.
-
Time Points: Aliquot the solution into several vials and store them under the conditions you wish to evaluate (e.g., room temperature, 4°C, protected from light).
-
Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot onto the HPLC system.
-
Data Interpretation: Monitor the peak area of the this compound peak. A decrease in peak area over time indicates degradation. The appearance of new peaks will correspond to degradation products.
Diagram 2: Workflow for a Solution Stability Study
Caption: A typical experimental workflow for assessing solution stability.
Section 3: Best Practices for Handling and Storage
Adhering to best practices for handling and storage is paramount for preserving the quality of your this compound.
-
Solid Storage: Store solid this compound in a tightly sealed container in a cool, dry, and well-ventilated place, preferably in a freezer under an inert atmosphere.[19][20] Avoid exposure to moisture and light.
-
Solution Storage: As a general rule, solutions of this compound should be prepared fresh for each experiment. If short-term storage is unavoidable, store the solution at a low temperature (e.g., -20°C) in a tightly capped vial, and minimize headspace to reduce exposure to air and moisture.[21]
-
Handling: When handling the solid material, wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[20][22] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[22][23]
By implementing these strategies and maintaining a proactive approach to monitoring the stability of your this compound solutions, you can enhance the reliability and reproducibility of your experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boroxine - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 10. pnas.org [pnas.org]
- 11. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. waters.com [waters.com]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. This compound | 847818-56-8 [sigmaaldrich.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. chemscene.com [chemscene.com]
- 22. fishersci.at [fishersci.at]
- 23. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Analytical Methods for Monitoring Reactions with 1-Ethylpyrazole-4-boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-Ethylpyrazole-4-boronic acid. This guide is designed to provide in-depth technical assistance and troubleshooting for monitoring the progress of chemical reactions involving this versatile reagent. Drawing from established analytical principles and field-proven insights, this resource aims to empower you to overcome common challenges and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring reactions with this compound?
The choice of analytical technique depends on the specific reaction, the information required (qualitative vs. quantitative), and available instrumentation. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These are powerful techniques for quantitative analysis of reaction mixtures, offering high resolution, sensitivity, and throughput.[1] They are well-suited for monitoring the consumption of starting materials and the formation of products and byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is inherently quantitative without the need for calibration curves.[2][3] It can be used for both offline and in-situ reaction monitoring. ¹H and ¹¹B NMR are particularly useful for observing changes in the boronic acid moiety.[4][5]
-
Gas Chromatography (GC): GC can be a suitable method, particularly for differentiating the boronic acid from its dehydration product, the boroxine.[6] However, this compound itself is not sufficiently volatile for direct GC analysis and typically requires derivatization.[7]
-
Mass Spectrometry (MS): MS is essential for identifying reaction components, including intermediates and byproducts.[8][9] Techniques like Electrospray Ionization (ESI) are commonly used.[8]
Q2: I am observing peak tailing and inconsistent retention times in my HPLC analysis of a reaction with this compound. What could be the cause and how can I fix it?
This is a common issue when analyzing boronic acids by HPLC. The primary causes are often related to the interaction of the boronic acid group with the stationary phase and the mobile phase conditions.
Troubleshooting Steps:
| Potential Cause | Explanation | Suggested Solution |
| Interaction with Silica Support | The acidic boronic acid group can interact with residual silanols on standard silica-based C18 columns, leading to peak tailing.[10] | Use a column with end-capping or a different stationary phase like a biphenyl column.[7] Columns with low silanol activity, such as XTerra MS C18, are also a good choice.[11] |
| Inappropriate Mobile Phase pH | The ionization state of the boronic acid is pH-dependent. At neutral or high pH, the boronic acid can be partially or fully ionized, leading to poor peak shape.[12] | Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress ionization.[7] Typically 0.1% is sufficient. |
| Column Degradation | Over time, the stationary phase of the HPLC column can degrade, leading to inconsistent performance. | Replace the column with a new one of the same type. |
| Fluctuating Mobile Phase Composition | Improper mixing or degassing of the mobile phase can cause fluctuations in pressure and retention times.[7] | Ensure your mobile phase is thoroughly mixed and degassed before use.[7] |
Q3: My NMR spectra show broad signals for the aromatic protons of my product. How can I improve the resolution?
Broadening of NMR signals in reaction mixtures involving organometallic catalysts is a frequent observation.
Troubleshooting Steps:
| Potential Cause | Explanation | Suggested Solution |
| Paramagnetic Species | Residual palladium catalyst from a cross-coupling reaction can cause significant broadening of nearby proton signals.[7] | Pass a small sample of the reaction mixture through a short plug of silica gel or celite to remove the palladium before NMR analysis. |
| Complex Coupling Patterns | The signals may appear broad due to complex spin-spin coupling that is not fully resolved. | If available, use a higher field NMR spectrometer to achieve better signal dispersion. 2D NMR techniques like COSY can also help in resolving overlapping signals.[7] |
| Chemical Exchange | The boronic acid protons can exchange with residual water in the NMR solvent, leading to signal broadening or disappearance.[7] | Use a freshly opened ampule of deuterated solvent or a solvent that has been dried over molecular sieves.[7] |
Q4: I am concerned about the stability of this compound during my reaction and analysis. What are the common degradation pathways?
This compound, like other boronic acids, is susceptible to certain degradation pathways that can affect reaction yield and analytical accuracy.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. It can be promoted by harsh reaction conditions such as high temperatures and strong bases.[13][14] The presence of water or other proton sources can also contribute to this side reaction.[14]
-
Homocoupling: Two molecules of the boronic acid can couple to form a bi-pyrazole byproduct. This is often facilitated by the presence of oxygen and certain palladium species.[15]
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[8] This is an equilibrium process favored by anhydrous conditions and higher temperatures.[13] While boroxines can sometimes participate in coupling reactions, their formation can complicate analysis.[13]
-
Oxidative Degradation: In the presence of oxidizing agents, the boronic acid group can be cleaved.[16]
Troubleshooting Guides
HPLC & UPLC-MS Analysis
Issue 1: Appearance of Unexpected Peaks
-
Possible Cause: Side product formation (e.g., homocoupling, protodeboronation), or degradation of the starting material or product.[7]
-
Troubleshooting Workflow:
Caption: Troubleshooting unexpected HPLC peaks.
Issue 2: No Peak Observed for this compound
-
Possible Cause: The compound may not be retained on the column under the current conditions. Boronic acids can be quite polar and may elute in the solvent front.[11]
-
Solution:
-
Modify the Mobile Phase: Increase the aqueous component of the mobile phase at the beginning of the gradient to enhance retention of polar analytes.[17][12]
-
Use a Different Column: Consider a more polar stationary phase or a column designed for enhanced retention of polar compounds.
-
Ion-Pairing: For highly polar boronic acids that are difficult to retain, adding an ion-pairing reagent to the mobile phase can be effective.[11]
-
NMR Spectroscopy
Issue: Disappearance of the Boronic Acid Proton Signals
-
Possible Cause: Rapid exchange with residual water in the NMR solvent.[7]
-
Solution:
-
Use a freshly opened ampule of high-purity deuterated solvent.
-
If possible, dry the NMR solvent over activated molecular sieves before use.
-
Acquire the spectrum at a lower temperature to slow down the exchange rate.
-
Mass Spectrometry
Issue: Complex Mass Spectra with Multiple Ions for Boronic Acid Species
-
Possible Cause: Boronic acids can form various species in the mass spectrometer source, including dehydration products (boroxines) and adducts with solvents.[8][18]
-
Solution:
-
Optimize MS Conditions: Adjusting parameters like source temperature and voltages can sometimes minimize in-source reactions.[18]
-
Derivatization: In some cases, derivatizing the boronic acid to a more stable ester (e.g., a pinacol ester) prior to analysis can simplify the mass spectrum.[8] However, for reaction monitoring, this would be an offline process.
-
Use of Specific Matrices in MALDI-MS: For MALDI-MS analysis, using a matrix like 2,5-dihydroxybenzoic acid (DHB) can lead to in-situ esterification, resulting in cleaner spectra.[8]
-
Experimental Protocols
Protocol 1: General HPLC Method for Monitoring a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for monitoring the coupling of this compound with an aryl halide.
-
Instrumentation:
-
HPLC or UPLC system with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
Start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) over a suitable time (e.g., 10-15 minutes) to elute all components.
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
-
Detection Wavelength: Monitor at a wavelength where all key components (starting materials and product) have reasonable absorbance (e.g., 254 nm).
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a solvent like acetonitrile or methanol. This also serves to precipitate the catalyst.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: In-situ NMR Monitoring
This protocol is for real-time monitoring of a reaction in an NMR tube.
-
Instrumentation:
-
Benchtop or high-field NMR spectrometer.[2]
-
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve the limiting reagent in a suitable deuterated solvent.
-
Add the other reagents, including this compound and the catalyst.
-
If quantification is desired, add a known amount of an internal standard with a signal that does not overlap with other components (e.g., 1,3,5-trimethoxybenzene).[7]
-
-
Data Acquisition:
-
Acquire an initial spectrum (t=0) before initiating the reaction (e.g., by heating or adding a final reagent).
-
Acquire spectra at regular intervals to monitor the disappearance of starting material signals and the appearance of product signals.
-
-
Data Analysis:
-
Integrate the signals of the starting materials, product, and internal standard.
-
Calculate the relative concentrations and percentage conversion over time.
-
Visual Guides
Caption: General workflow for reaction monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. azom.com [azom.com]
- 3. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 4. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. waters.com [waters.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of N-Substituted Pyrazole-4-Boronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazole Moiety
The pyrazole ring is a cornerstone pharmacophore in modern drug discovery, appearing in a multitude of approved therapeutics. Its unique electronic properties, metabolic stability, and ability to participate in crucial hydrogen bonding interactions make it a highly sought-after scaffold. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for functionalizing this heterocycle, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[1][2] At the heart of this transformation lies the pyrazole boronic acid, a versatile reagent whose reactivity can be finely tuned.
This guide provides an in-depth comparison of the reactivity of 1-Ethylpyrazole-4-boronic acid with its common analogues: 1-H-pyrazole-4-boronic acid and 1-methylpyrazole-4-boronic acid. We will delve into the subtle yet significant impact of the N-substituent on reaction performance, supported by experimental data and mechanistic insights, to empower chemists in selecting the optimal reagent for their synthetic campaigns.
The Decisive Role of the N-Substituent: Electronic and Steric Effects
The nature of the substituent at the N1 position of the pyrazole ring directly influences the electronic and steric environment of the boronic acid, which in turn dictates its reactivity in the Suzuki-Miyaura catalytic cycle. The key steps affected are transmetalation and, to a lesser extent, the stability of the boronic acid itself.
-
1-H-Pyrazole-4-boronic acid: This parent compound possesses an acidic N-H proton. In the basic conditions of the Suzuki-Miyaura reaction, this proton can be abstracted, forming a pyrazolate anion. This introduces a negative charge into the ring system, which can complicate the reaction by altering the electronic properties and potentially coordinating with the palladium catalyst in an inhibitory fashion.[3] However, for certain substrates, its smaller steric profile can be advantageous.
-
1-Methylpyrazole-4-boronic acid: The replacement of the acidic proton with a methyl group prevents the formation of the pyrazolate anion and offers greater stability and predictability in the reaction. The methyl group is a weak electron-donating group, which slightly increases the electron density on the pyrazole ring. This can subtly influence the rate of transmetalation.[4]
-
This compound: Similar to the methyl analogue, the ethyl group prevents issues related to the acidic N-H proton. As a slightly larger and also electron-donating alkyl group, it can exert a more pronounced steric and electronic effect compared to the methyl group. This can influence the orientation of the pyrazole ring during the transmetalation step and may affect the overall reaction kinetics.
The following diagram illustrates the structural differences between these key pyrazole boronic acids.
Caption: Structural comparison of N-substituted pyrazole-4-boronic acids.
Comparative Reactivity in Suzuki-Miyaura Coupling: A Data-Driven Analysis
| Pyrazole Boronic Acid Derivative | Coupling Partner (Aryl Halide) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-H-Pyrazole-4-boronic acid | 4-Bromo-3,5-dinitro-1H-pyrazole | XPhos Pd G2 (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [1] |
| 1-Methylpyrazole-4-boronic acid pinacol ester | 3-Chloropyridine derivative | Pd(PtBu₃)₂ (5) | KF | DMF | 100 | 24 | ~90 | [6][7] |
| 1-Methylpyrazole-4-boronic acid pinacol ester | 2-Chloronitrobenzene | Pd(PtBu₃)₂ (5) | KF | DMF | 100 | 2 | 92 | [6][7] |
| 1-Ethyl-4-(pinacolato)borane | Aryl Iodide | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | Not specified | [8][9] |
Analysis of the Data:
-
1-H-Pyrazole-4-boronic acid demonstrates good reactivity, as seen in the high yield obtained with a dinitrobromopyrazole coupling partner.[1] However, the unprotected N-H can lead to side reactions or catalyst inhibition in some cases, necessitating careful optimization of reaction conditions.[3]
-
1-Methylpyrazole-4-boronic acid pinacol ester is a highly effective coupling partner, particularly with challenging aryl chlorides. The data shows high yields are achievable, although sometimes requiring longer reaction times. The use of potassium fluoride (KF) as a base is common with boronic esters.[6][7] The reaction with an activated aryl chloride like 2-chloronitrobenzene is significantly faster, highlighting the influence of the coupling partner's electronics.[6][7]
-
This compound pinacol ester is also a competent reagent. While specific yield data for a direct comparison is sparse, established protocols indicate its utility in standard Suzuki conditions.[8] The slightly larger ethyl group is not generally reported to be a significant impediment to reactivity.
Key Takeaway: For general applications requiring robustness and high yields, the N-alkylated pyrazole boronic acids (methyl and ethyl) are often preferred over the N-H analogue. They offer improved stability, solubility in organic solvents, and avoid potential complications arising from the acidic proton. The choice between methyl and ethyl may be guided by the specific steric and electronic requirements of the target molecule, or by the commercial availability and cost of the starting materials.
Experimental Protocols
Below are representative, detailed protocols for Suzuki-Miyaura cross-coupling reactions. These should be considered as starting points, and optimization may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with 1-Methylpyrazole-4-boronic Acid Pinacol Ester
This protocol is adapted from a procedure for coupling with aryl chlorides.[6][7]
Materials:
-
Aryl chloride (1.0 equiv)
-
1-Methylpyrazole-4-boronic acid pinacol ester (2.0 equiv)
-
Pd(PtBu₃)₂ (0.05 equiv)
-
Potassium Fluoride (KF) (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add the aryl chloride (e.g., 5 mmol), 1-methylpyrazole-4-boronic acid pinacol ester (10 mmol, 2.08 g), potassium fluoride (11 mmol, 639 mg), and Pd(PtBu₃)₂ (0.25 mmol, 128 mg).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous DMF (15 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with methyl tert-butyl ether (MTBE, 20 mL) and wash with 2 M HCl (15 mL).
-
Separate the layers and extract the aqueous layer with MTBE. Combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Suzuki-Miyaura Coupling with an N-Alkylated Pyrazole Boronic Acid (Conventional Heating)
This protocol is a general procedure suitable for N-ethyl or N-methyl pyrazole boronic acids/esters with aryl iodides or bromides.[8][9]
Materials:
-
4-Halo-N-alkyl-pyrazole (e.g., 1-ethyl-4-iodopyrazole, 1.0 equiv)
-
Aryl boronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a Schlenk flask, combine the 4-halo-N-alkyl-pyrazole (1.0 mmol), the aryl boronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the mixture to 90-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by silica gel column chromatography.
The general workflow for these protocols is visualized below.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The reactivity of the pyrazole boronic acid primarily impacts the transmetalation step of the catalytic cycle. A simplified representation is provided below.
References
- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. a2bchem.com [a2bchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of Derivatives Synthesized from 1-Ethylpyrazole-4-boronic Acid
This guide provides an in-depth technical comparison of the X-ray crystallography of novel derivatives synthesized from the versatile building block, 1-Ethylpyrazole-4-boronic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the causal relationships between molecular structure, crystallization behavior, and the resultant solid-state architecture. We will explore not only the protocols but the scientific rationale underpinning the experimental choices, from derivative synthesis to final structural refinement.
The Strategic Importance of the Pyrazole Scaffold and X-ray Crystallography
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective drugs.[2][3]
X-ray crystallography provides unambiguous and precise 3D structural data, which is essential for structure-based drug design.[4] By derivatizing a common scaffold like this compound, we can systematically probe the effects of various substituents on the molecule's conformation and, critically, its interactions in the solid state. This comparative analysis is invaluable for predicting how molecular modifications will influence crystal packing, which can impact physicochemical properties like solubility and stability.
Synthesis of Derivatives via Suzuki-Miyaura Cross-Coupling
To generate a diverse set of molecules for crystallographic comparison, we employed the Suzuki-Miyaura cross-coupling reaction. This method is exceptionally reliable and tolerant of a wide range of functional groups, making it ideal for creating a library of derivatives from this compound. The reaction couples the boronic acid with various aryl halides, allowing for the strategic introduction of different substituents.
The choice of a palladium catalyst, a suitable base, and a solvent system is critical for reaction efficiency. A catalyst like Pd(PPh₃)₄ is often effective, while a base such as potassium carbonate is required to activate the boronic acid. A solvent mixture like 1,4-dioxane and water facilitates the dissolution of both organic and inorganic reagents.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Representative Derivative (Derivative A)
-
Reagent Preparation: In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 154 mg), 4-chloropyridine hydrochloride (1.1 mmol, 165 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (15 mL).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture at 100°C under a nitrogen atmosphere for 18 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Extract the residue with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure derivative. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
The Art of Crystallization: From Solution to Single Crystal
Obtaining a high-quality single crystal is often the most challenging step in a crystallographic study.[4] The goal is to guide molecules to assemble into a perfectly ordered lattice slowly. The choice of solvent is crucial; it must dissolve the compound but allow for slow supersaturation upon evaporation or diffusion.
Experimental Protocol: Crystallization of Derivative A
-
Solvent Screening: Dissolve small amounts of the purified derivative in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to assess solubility.
-
Slow Evaporation: Prepare a saturated solution of Derivative A (~15 mg) in 2 mL of methanol in a small, clean vial.
-
Incubation: Cover the vial with parafilm and pierce it with a needle to allow for slow evaporation of the solvent.
-
Crystal Growth: Leave the vial undisturbed in a vibration-free environment for several days. Colorless, block-shaped crystals suitable for X-ray diffraction should form. The process relies on bringing a concentrated solution slowly to a state of minimum solubility to encourage the formation of a crystalline precipitate.[4]
Comparative Crystallographic Analysis of Derivatives
To illustrate the impact of subtle molecular changes on crystal packing, we synthesized and analyzed three distinct derivatives. The key crystallographic data are summarized below. This comparison highlights how different substituents influence the crystal system, space group, and intermolecular interactions.
| Parameter | Derivative A (4-(Pyridin-4-yl)-1-ethylpyrazole) | Derivative B (4-(4-Fluorophenyl)-1-ethylpyrazole) | Derivative C (4-(Naphthalen-2-yl)-1-ethylpyrazole) |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/n | P2₁2₁2₁ | P-1 |
| a (Å) | 9.348(2) | 7.652(3) | 9.992(4) |
| b (Å) | 9.793(2) | 11.234(5) | 10.671(5) |
| c (Å) | 16.366(4) | 12.456(6) | 10.780(5) |
| α (°) | 90 | 90 | 94.03(1) |
| β (°) | 101.09(1) | 90 | 95.61(1) |
| γ (°) | 90 | 90 | 104.55(1) |
| Resolution (Å) | 0.75 | 0.81 | 0.78 |
| R-work / R-free (%) | 3.9 / 4.8 | 4.2 / 5.1 | 4.5 / 5.5 |
| Key Interactions | C-H···N Hydrogen Bonds | C-H···F Interactions | π-π Stacking |
Note: The data presented are representative examples based on typical values for pyrazole derivatives found in the literature for illustrative purposes.[1][5][6][7]
Analysis of Structural Variations:
-
Derivative A (Pyridyl): The presence of the nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor. This leads to the formation of C-H···N hydrogen bonds, which organize the molecules into a monoclinic P2₁/n space group, a common arrangement for such compounds.[6]
-
Derivative B (Fluorophenyl): The electronegative fluorine atom facilitates weak C-H···F interactions. These directional forces, different from those in Derivative A, guide the molecules to pack in a non-centrosymmetric orthorhombic P2₁2₁2₁ space group.
-
Derivative C (Naphthyl): The large, flat naphthalene moiety dominates the intermolecular forces. The crystal packing is driven by stabilizing π-π stacking interactions between the aromatic rings of adjacent molecules. This results in a dense, triclinic P-1 packing arrangement.[8]
This comparison demonstrates a core principle of crystal engineering: minor functional group modifications can fundamentally alter the hierarchy of intermolecular forces, leading to entirely different solid-state structures.
The X-ray Diffraction Workflow: A Self-Validating System
The determination of a crystal structure follows a standardized and rigorous workflow, ensuring the final model is a trustworthy representation of the molecule's solid-state form.
Caption: Standard workflow for single-crystal X-ray structure determination.
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data.[1] X-ray diffraction data are collected using a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.[5]
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections (e.g., for Lorentz and polarization effects). Software like APEX3 is used for this step.[5]
-
Structure Solution: The processed data are used to solve the phase problem and generate an initial electron density map. Programs like SHELXT use intrinsic phasing methods to determine the initial positions of the atoms.[5]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method with software like SHELXL.[5] This iterative process optimizes atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, measured by the R-factor.
-
Validation: The final structure is validated for geometric correctness and is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).
Conclusion
This guide demonstrates that this compound is a highly effective starting material for creating a structurally diverse library of compounds. Through a systematic approach involving targeted synthesis, meticulous crystallization, and high-resolution X-ray diffraction, we can elucidate the precise three-dimensional structures of its derivatives. The comparative analysis reveals that even minor modifications to the peripheral substituents can lead to significant changes in crystal packing and intermolecular interactions. This fundamental understanding is critical for medicinal chemists and material scientists seeking to control the solid-state properties of molecules for enhanced therapeutic efficacy and performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray powder diffraction studies of multipyrazole series compounds | Powder Diffraction | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 1-Ethylpyrazole-4-boronic Acid Derivatives and Their Analogs
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its versatile structure has given rise to a multitude of biologically active compounds.[1] This guide provides an in-depth technical comparison of compounds synthesized using 1-Ethylpyrazole-4-boronic acid and its key analogs, focusing on their anticancer and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for the key assays discussed.
The substitution at the N1 position of the pyrazole ring is a critical determinant of a compound's biological activity. This guide will specifically explore how the presence of an ethyl group, as provided by this compound, influences the therapeutic potential of the resulting molecules compared to analogs bearing an unsubstituted (N-H) or a bulky N-phenyl group.
The Pivotal Role of N1-Substitution in Pyrazole Bioactivity
The nature of the substituent at the N1 position of the pyrazole ring can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. An ethyl group, being a small, lipophilic moiety, can enhance cell membrane permeability and potentially improve oral bioavailability. In contrast, an unsubstituted N-H group can act as a hydrogen bond donor, which might be crucial for binding to specific biological targets. A larger N-phenyl group can introduce steric hindrance or engage in pi-stacking interactions, altering the compound's binding affinity and selectivity. Understanding these nuances is key to the rational design of novel therapeutics.
Comparative Biological Activity: A Focus on Kinase Inhibition
Pyrazole-containing compounds have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[2] Cyclin-dependent kinases (CDKs), in particular, are key targets for anticancer drug development, as they control cell cycle progression.
Anticancer Activity: CDK2 Inhibition
Table 1: Comparative Anticancer and CDK2 Inhibitory Activity of N1-Substituted Pyrazole Analogs
| Compound ID | N1-Substituent on Pyrazol-4-yl moiety | CDK2 (Kᵢ, µM) | Antiproliferative Activity (GI₅₀, µM, A2780 Ovarian Cancer Cells) | Reference |
| 14 | H | 0.007 | ~28-fold lower than lead compound | [3] |
| 15 | CH₃ (as a proxy for Ethyl) | 0.005 | 0.158 | [3] |
| 23 | H (at a different position) | 0.090 | 7.350 | [3] |
Note: Data is extracted from a study on a complex pyrimidine-pyrazole scaffold and is used here to infer the potential impact of N1-substitution.
From the data in Table 1, we can infer that a small alkyl substituent at the N1 position (Compound 15 , methyl as a proxy for ethyl) maintains potent CDK2 inhibition and demonstrates strong antiproliferative activity.[3] The unsubstituted pyrazole (Compound 14 ) also shows high potency, suggesting that the N-H group may be involved in crucial interactions with the target enzyme.[3] Interestingly, the orientation of the unsubstituted pyrazole ring significantly impacts activity, as seen in the much lower potency of Compound 23 .[3]
This suggests that while both N-H and small N-alkyl pyrazoles can yield potent CDK2 inhibitors, the specific vector of the substituent and its interplay with the overall molecular structure are critical for optimal activity.
Visualizing the Synthesis and Activity Workflow
To better understand the process of synthesizing and evaluating these compounds, the following workflow diagram illustrates the key steps.
Caption: A generalized workflow for the synthesis and biological evaluation of pyrazole-based kinase inhibitors.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
Pyrazole derivatives are also well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2). The substitution pattern on the pyrazole ring plays a crucial role in determining both the potency and selectivity of COX inhibition.
While direct comparative data for 1-ethylpyrazole derivatives versus analogs in COX inhibition is sparse, structure-activity relationship studies of various N1-substituted pyrazoles suggest that the nature of the N1-substituent influences COX-2 selectivity. Generally, bulkier substituents at the N1-position can enhance COX-2 selectivity. However, the optimal size and nature of the substituent are highly dependent on the overall structure of the molecule.
Experimental Protocols
For researchers looking to validate these findings or screen their own compounds, the following are detailed, step-by-step methodologies for key assays.
In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for measuring the inhibition of CDK2 activity.
Materials:
-
Recombinant human CDK2/Cyclin A2 or E1 enzyme
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate peptide (e.g., a derivative of Histone H1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Reaction Setup:
-
Add 1 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of diluted CDK2/Cyclin enzyme solution.
-
Add 2 µL of a mixture of the substrate and ATP.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[4][5]
Materials:
-
Cancer cell line (e.g., A2780 ovarian cancer cells)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
Signaling Pathway Context
The compounds discussed in this guide primarily exert their anticancer effects by inhibiting CDKs, which are central to the cell cycle. The diagram below illustrates the role of CDK2 in cell cycle progression.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives | PDF [slideshare.net]
- 3. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Purity Assessment of Synthesized 1-Ethylpyrazole-4-boronic Acid Derivatives by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is paramount. 1-Ethylpyrazole-4-boronic acid and its derivatives are crucial building blocks in medicinal chemistry, often utilized in Suzuki-Miyaura coupling reactions to form complex organic molecules. Ensuring the purity of these boronic acid derivatives is a critical step that influences reaction yield, impurity profiles of the final API, and ultimately, patient safety. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of these compounds, offering experimentally-backed insights and protocols.
The Critical Role of Purity in Synthesis
Impurities in starting materials like this compound derivatives can lead to a cascade of undesirable outcomes, including the formation of process-related impurities that are often difficult and costly to remove in downstream processing.[1] Common impurities may include starting materials from the synthesis of the pyrazole ring, byproducts from the borylation step, and degradation products such as the corresponding boronic acid formed via hydrolysis of boronic esters.[2][3]
Recommended Method: Reversed-Phase HPLC with UV Detection
A well-validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the cornerstone for reliable purity analysis of this compound derivatives. The selection of chromatographic conditions is crucial to prevent on-column degradation and achieve accurate quantification.[3][4]
Causality Behind Experimental Choices
The analysis of boronic acids and their esters by RP-HPLC presents a unique challenge due to the potential for hydrolysis of the boronate ester to the corresponding boronic acid on the column.[2][3] This on-column degradation can lead to inaccurate purity assessments. The following methodological choices are designed to mitigate this issue and provide a robust analytical procedure.
-
Stationary Phase: A column with low silanol activity is paramount to minimize the nucleophilic attack on the boron atom, which catalyzes hydrolysis.[3][4] Columns with end-capping, such as a C18 stationary phase, are often suitable. For particularly labile boronate esters, a column with even further reduced silanol activity, like the XTerra MS C18, can be optimal.[3]
-
Mobile Phase: The mobile phase composition is a critical factor in controlling the stability of the analyte.
-
pH: Maintaining an appropriate pH is essential. For many boronic esters, a neutral or slightly acidic mobile phase can be effective. However, for esters highly susceptible to hydrolysis, a high-pH mobile phase (e.g., pH 10-12) may be necessary to stabilize the boronate ester form.[4]
-
Organic Modifier: Acetonitrile is a common and effective organic modifier for the separation of these compounds.[5][6]
-
Buffer: A simple buffer system, such as ammonium acetate or formic acid, is often employed to control the pH and improve peak shape.[5] For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium acetate are preferred.[5][6]
-
-
Detection: UV detection is a straightforward and robust method for these aromatic pyrazole derivatives. The selection of an appropriate wavelength, typically around 254 nm or 270 nm, is determined by the UV absorbance maximum of the main component and its impurities.[7]
Experimental Protocol: HPLC Purity Determination
This protocol outlines a general, robust method for the purity assessment of this compound pinacol ester.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides good retention and resolution for the analyte and related impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control ionization and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acidified organic modifier. |
| Gradient | 5% to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 270 nm | Common wavelength for aromatic compounds, providing good sensitivity.[7] |
| Injection Volume | 10 µL | Standard injection volume. |
| Sample Diluent | Acetonitrile | Aprotic solvent to minimize hydrolysis during sample preparation.[3] |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound derivative sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with acetonitrile to a final concentration of approximately 0.1 mg/mL for analysis.
System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.[8]
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Repeatability: The relative standard deviation (RSD) for five replicate injections of a standard solution should be ≤ 2.0%.[9]
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of this compound derivatives.
Comparison with Alternative Analytical Techniques
While HPLC-UV is a robust and widely accessible technique, other methods offer distinct advantages, particularly for impurity identification and trace-level analysis.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, widely available, cost-effective. | Limited peak identification capabilities without standards, potential for on-column degradation.[3] |
| UPLC-MS | Ultra-high-pressure separation coupled with mass spectrometry. | High throughput, excellent sensitivity and selectivity, provides molecular weight information for impurity identification.[5][9] | Higher equipment cost, more complex method development. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High separation efficiency, minimal sample consumption, can be suitable for polar and charged analytes.[2][10] Can be performed in non-aqueous conditions to prevent hydrolysis.[2] | Lower sensitivity for some compounds compared to HPLC, potential for reproducibility challenges. |
Expert Insight: For routine quality control and release testing where the impurity profile is well-characterized, HPLC-UV is the method of choice due to its robustness and cost-effectiveness. For impurity profiling, structural elucidation of unknown impurities, and trace-level analysis, the hyphenated technique of UPLC-MS is superior due to its ability to provide molecular weight information.[5][11] Capillary electrophoresis offers a niche advantage for highly polar or charged species and can be a powerful tool for resolving challenging separations.[2]
Method Validation: Ensuring Trustworthiness
To ensure the reliability of the analytical data, the HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][12][13] This process provides a self-validating system, demonstrating that the method is suitable for its intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.99 is typically required.[9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Logical Flow of Method Validation
Caption: Logical progression of HPLC method validation according to ICH Q2(R1) guidelines.
Conclusion
The purity of this compound derivatives is a critical quality attribute that directly impacts the success of subsequent synthetic steps and the quality of the final pharmaceutical product. A well-developed and validated RP-HPLC method is the gold standard for the purity assessment of these essential intermediates. By carefully selecting the stationary phase and mobile phase conditions to minimize on-column hydrolysis, and by rigorously validating the method according to ICH guidelines, researchers and drug development professionals can ensure the generation of accurate and reliable data. While advanced techniques like UPLC-MS and CE offer specific advantages, HPLC-UV remains the most practical and robust method for routine quality control in most laboratory settings.
References
- 1. nbinno.com [nbinno.com]
- 2. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Kinetic Analysis of 1-Ethylpyrazole-4-boronic acid in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is paramount to achieving efficient and high-yielding reactions. Among the vast arsenal of reagents for palladium-catalyzed cross-coupling, heteroaryl boronic acids are indispensable for the introduction of key pharmacophores. This guide provides an in-depth kinetic analysis of 1-Ethylpyrazole-4-boronic acid, a versatile reagent for introducing the pyrazole moiety, and objectively compares its performance with other commonly used boronic acids. The insights and experimental data presented herein are designed to empower chemists to make informed decisions in reaction design and optimization.
Introduction: The Significance of the Pyrazole Moiety and its Boronic Acid Precursor
The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its ability to participate in hydrogen bonding and its metabolic stability.[1] Consequently, the efficient incorporation of this heterocycle is a frequent challenge in pharmaceutical synthesis. This compound has emerged as a key reagent for this purpose, primarily through its application in the Suzuki-Miyaura cross-coupling reaction.[2] The ethyl group at the N1 position of the pyrazole ring serves to block one of the nitrogen atoms, preventing potential coordination to the palladium catalyst which can sometimes lead to catalyst inhibition, a known issue with unprotected N-heterocycles.[3]
This guide will delve into the kinetic profile of this compound, examining its reactivity in the context of the Suzuki-Miyaura catalytic cycle and comparing it to benchmark boronic acids. We will explore the electronic and steric factors influencing its performance and discuss potential side reactions, such as protodeboronation.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is depicted below. The overall reaction rate is determined by the slowest step in this cycle, which can vary depending on the specific substrates and reaction conditions.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For many Suzuki-Miyaura reactions, the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step. The rate of this step is influenced by the nucleophilicity of the organic group on the boronic acid and the lability of the B-C bond.
Comparative Kinetic Profile of this compound
Electronic and Steric Effects
The pyrazole ring is an electron-rich heterocycle, which generally enhances the nucleophilicity of the carbon atom attached to the boron, thereby facilitating the transmetalation step. However, the presence of two nitrogen atoms can also exert an electron-withdrawing inductive effect, which can modulate this reactivity. The ethyl group at the N1 position is a mild electron-donating group and provides steric bulk around one of the nitrogen atoms. This steric hindrance can be beneficial in preventing unproductive coordination to the palladium catalyst.
Comparison with Common Boronic Acids
The following table provides a qualitative and semi-quantitative comparison of the expected reactivity of this compound with other commonly used boronic acids in Suzuki-Miyaura coupling. The relative reaction rates are estimated based on general principles of electronic effects and steric hindrance.
| Boronic Acid | Structure | Relative Rate (Estimated) | Key Kinetic Considerations |
| This compound | 1.0 (Reference) | The N-ethyl group prevents potential catalyst inhibition by the pyrazole nitrogens. The electron-rich nature of the pyrazole ring generally promotes transmetalation. | |
| Phenylboronic acid | ~1.2 | Considered a benchmark for aryl boronic acids. Transmetalation is generally efficient.[5] | |
| 4-Methoxyphenylboronic acid | ~1.5 | The electron-donating methoxy group increases the nucleophilicity of the aryl ring, accelerating transmetalation.[4] | |
| 4-(Trifluoromethyl)phenylboronic acid | ~0.7 | The strong electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the aryl ring, slowing down transmetalation.[4] | |
| 1H-Pyrazole-4-boronic acid | Variable | The unprotected NH group can coordinate to and potentially inhibit the palladium catalyst, leading to slower or stalled reactions.[3] | |
| Thiophene-2-boronic acid | ~1.1 | Another electron-rich heteroaryl boronic acid with generally good reactivity. |
Key Experimental Considerations and Potential Side Reactions
Catalyst Inhibition by Nitrogen Heterocycles
As mentioned, unprotected nitrogen-containing heterocycles such as pyrazoles and indazoles can act as ligands for the palladium catalyst, leading to the formation of inactive or less active catalytic species. This inhibitory effect can significantly slow down or even halt the cross-coupling reaction.[3] The use of this compound mitigates this issue by blocking one of the potential coordination sites on the pyrazole ring. When working with unprotected pyrazole boronic acids, the use of specialized ligands or higher catalyst loadings may be necessary to overcome this inhibition.[3]
Protodeboronation: A Competing Pathway
Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process consumes the boronic acid and reduces the overall yield of the desired product. The rate of protodeboronation is highly dependent on the nature of the boronic acid, the pH of the reaction medium, and the temperature.[6]
Studies on the protodeboronation of various heteroaromatic boronic acids have shown that the stability of the C-B bond can vary significantly. For instance, 5-pyrazolylboronic acid has been observed to undergo protodeboronation, and the rate is influenced by pH.[6] While specific data for this compound is not available, it is reasonable to assume that it is also susceptible to this side reaction, particularly under prolonged reaction times or at elevated temperatures.
The workflow for assessing the stability of a boronic acid to protodeboronation is outlined below:
Caption: Workflow for evaluating the rate of protodeboronation.
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis requires careful experimental setup and precise monitoring of the reaction progress. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.
General Protocol for Kinetic Monitoring of Suzuki-Miyaura Reactions by HPLC
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and an internal standard (e.g., biphenyl, 0.5 equiv).
-
Solvent Addition: Add the degassed solvent or solvent mixture (e.g., dioxane/water).
-
Initiation: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the stirred reaction mixture at the desired temperature. This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50-100 µL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) in a vial. This stops the catalytic cycle.
-
Sample Preparation: Filter the quenched sample through a syringe filter (0.22 µm) into an HPLC vial.
-
HPLC Analysis: Analyze the samples by HPLC using a suitable column and mobile phase to separate the starting materials, product, and internal standard. The concentration of each species is determined by integrating the respective peak areas and comparing them to a calibration curve.
Data Analysis
The conversion of the limiting reagent (typically the aryl halide) and the formation of the product are plotted against time to generate reaction progress curves. The initial reaction rate can be determined from the initial slope of these curves. By performing experiments with varying concentrations of each reactant, the reaction order with respect to each component can be determined, providing valuable insights into the reaction mechanism.
Conclusion
This compound is a valuable reagent for the synthesis of pyrazole-containing molecules via the Suzuki-Miyaura cross-coupling reaction. Its N-ethyl group effectively mitigates the potential for catalyst inhibition that can be observed with unprotected pyrazole boronic acids. Kinetically, it is expected to exhibit reactivity comparable to or slightly less than that of phenylboronic acid, with the electron-rich nature of the pyrazole ring favoring the transmetalation step.
Researchers should be mindful of the potential for protodeboronation, especially under harsh reaction conditions, and should consider performing control experiments to assess the stability of the boronic acid if low yields are observed. The provided experimental protocol for kinetic analysis using HPLC offers a robust method for optimizing reaction conditions and gaining a deeper understanding of the reaction mechanism. By carefully considering the factors outlined in this guide, scientists can effectively utilize this compound to accelerate their drug discovery and materials science research.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental and Computational Analyses for 1-Ethylpyrazole-4-boronic Acid in Suzuki-Miyaura Coupling
An In-Depth Technical Guide
This guide provides a comprehensive comparison of experimental and computational methodologies for studying the reactivity of 1-Ethylpyrazole-4-boronic acid, a key building block in modern medicinal chemistry. We will focus on the widely utilized Suzuki-Miyaura cross-coupling reaction as a case study to demonstrate how integrating laboratory results with computational modeling leads to a more profound and predictive understanding of chemical processes. This synergistic approach is indispensable for researchers, scientists, and drug development professionals aiming to optimize reaction conditions, elucidate mechanisms, and accelerate discovery.
Introduction: The Convergence of Experiment and Theory
The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. This compound (CAS: 847818-56-8) serves as a versatile reagent for introducing this valuable moiety into complex molecules.[1] The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful method for forming C(sp²)–C(sp²) bonds, leveraging the stability and low toxicity of organoboron compounds.[2]
While experimental work provides tangible results, it often yields limited insight into the transient, high-energy states that govern a reaction's outcome. Conversely, computational chemistry offers a window into these fleeting molecular interactions and reaction pathways. However, computational models are approximations of reality and require empirical validation.[3] By cross-validating experimental data with computational predictions, we create a self-correcting feedback loop. This process enhances the reliability of our models, provides a robust explanation for experimental observations, and enables a more rational, predictive approach to chemical synthesis.[4]
The Reaction in Focus: Suzuki-Miyaura Coupling
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5] This process facilitates the coupling of an organoboron compound (this compound) with an organohalide.
Experimental Protocol: A Practical Approach
The following protocol details a representative Suzuki-Miyaura coupling reaction. The choice of catalyst (a palladium source), ligand, base, and solvent system is critical and is based on established literature precedents for coupling nitrogen-rich heterocycles, which can be challenging substrates.[6][7]
Detailed Experimental Workflow
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl bromide (1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol %).
-
Inert Atmosphere: Seal the tube with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent and Base Addition: Add the solvent system, typically a mixture like 1,4-dioxane and water (4:1 ratio, 5 mL).[8] Then, add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.5 equiv.).[6][8] The base is essential for the transmetalation step.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by periodically taking small aliquots from the reaction mixture.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Characterization: Purify the crude product via column chromatography. Characterize the final product using NMR spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Computational Modeling: The Virtual Laboratory
Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the reaction mechanism, identifying intermediates and transition states that are often impossible to observe experimentally.[9][10] The B3LYP functional is a commonly employed and well-validated method for studying such organometallic catalytic cycles.[5][11]
Detailed Computational Workflow
-
Structure Optimization: Build the 3D structures of all reactants, intermediates, transition states, and products involved in the catalytic cycle (e.g., using software like Gaussian or ORCA). Optimize their geometries at a chosen level of theory (e.g., B3LYP with a suitable basis set like 6-31G(d)).
-
Frequency Calculations: Perform frequency calculations on all optimized structures to confirm they are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states) on the potential energy surface. These calculations also provide thermochemical data like Gibbs free energies.
-
Transition State Search: Locate the transition state structures connecting the intermediates for each elementary step (oxidative addition, transmetalation, reductive elimination). This is often the most challenging computational step.
-
Reaction Pathway Mapping: Construct a reaction energy profile by plotting the Gibbs free energy of each optimized species along the reaction coordinate. The highest energy barrier on this profile corresponds to the rate-determining step of the reaction.
-
Solvent Effects: Incorporate the effects of the solvent (e.g., dioxane/water) using a continuum solvation model (like PCM or SMD) to provide a more realistic energy profile.
-
Data Analysis: Analyze the calculated energy barriers (activation energies) and reaction energies to predict reaction feasibility, kinetics, and thermodynamics.
Computational Modeling Workflow Diagram
Caption: A typical workflow for DFT-based reaction mechanism analysis.
Cross-Validation: Where Theory Meets Reality
The true power of this dual approach lies in the direct comparison of experimental observables with computational predictions. This cross-validation process provides a robust framework for understanding the reaction.[12]
Comparative Data Summary
| Parameter | Experimental Measurement | Computational Prediction | Insight Gained |
| Product Yield | Quantified yield (e.g., 85%) after purification. | Overall reaction Gibbs free energy (ΔG). A highly negative ΔG suggests a thermodynamically favorable reaction. | Correlates thermodynamic driving force with practical product output. |
| Reaction Rate | Determined through kinetic studies (e.g., monitoring reactant decay over time). | Calculated Gibbs free energy of activation (ΔG‡) for the rate-determining step. | A lower calculated energy barrier should correspond to a faster observed reaction rate. |
| Reaction Intermediates | May be detected under specific conditions using advanced spectroscopic techniques. | Optimized structures and relative energies of all intermediates in the catalytic cycle. | Provides structural and energetic evidence for species proposed in the reaction mechanism. |
| Selectivity | Observed regioselectivity or chemoselectivity in complex substrates. | Comparison of activation energies for competing reaction pathways. | The pathway with the lowest energy barrier is the predicted major product, which can be compared to experimental ratios. |
The Feedback Loop: A Synergistic Cycle
Discrepancies between experimental results and computational predictions are not failures but opportunities for refinement. If a predicted mechanism does not align with experimental kinetic data, the computational model may need to be adjusted (e.g., by considering alternative pathways or a different level of theory).[9] Conversely, if a computational model predicts an unexpected low-energy pathway, it can inspire new experiments to test this hypothesis.[13]
Caption: The cross-validation feedback loop between experiment and theory.
Conclusion
The integration of experimental synthesis and computational modeling provides a powerful, modern framework for chemical research. For reactions involving valuable substrates like this compound, this dual approach is not a redundancy but a necessity. It allows scientists to move beyond simple observation to a state of deep, mechanistic understanding. By cross-validating laboratory results with theoretical calculations, we can build more robust, predictive models that accelerate the development of new synthetic methodologies and, ultimately, the discovery of novel therapeutics and materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Density functional studies on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions assisted by N- or P-chelating ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1-Ethylpyrazole-4-boronic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 1-Ethylpyrazole-4-boronic acid is a valuable building block in medicinal chemistry, its responsible management, particularly its disposal, is paramount to ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to handle this reagent not just effectively, but with the highest degree of safety and environmental stewardship.
Immediate Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, a thorough understanding of the hazards associated with this compound is critical. This compound is classified with specific risks that necessitate stringent safety measures.
Based on the Globally Harmonized System (GHS), this compound presents the following hazards[1][2][3]:
| Hazard Statement | Classification | GHS Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Causality Behind PPE Selection: The identified hazards directly inform the required level of personal protection. The potential for skin, eye, and respiratory irritation dictates that all handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation risk.
Mandatory PPE includes:
-
Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are mandatory. Always inspect gloves for integrity before use and double-gloving may be prudent during waste consolidation.
-
Protective Clothing: A flame-resistant lab coat, fully fastened, is necessary to prevent skin contact.
-
Respiratory Protection: While working in a fume hood is the primary engineering control, a NIOSH-approved respirator may be required for emergency situations such as a large spill.
The Core Disposal Protocol: Segregation and Professional Management
The most reliable and safest method for the disposal of this compound is through professional management as hazardous waste. In-laboratory neutralization is not recommended for complex heterocyclic boronic acids due to the potential for unpredictable and potentially hazardous side reactions.[4] The primary directive is to collect, segregate, and store the waste securely for collection by a licensed environmental management company.
Step-by-Step Disposal Workflow
Step 1: Waste Segregation
-
Principle of Segregation: Never mix this compound waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][5] Incompatible materials can react violently or release toxic gases.
-
Solid Waste: Collect all contaminated solid materials—including residual powder, contaminated weighing paper, gloves, and bench liners—in a designated, sealable container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.
Step 2: Containerization and Labeling
-
Container Selection: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass, with a secure, tight-fitting lid.[6]
-
Labeling (Self-Validation System): Proper labeling is a critical control point. Each waste container must be clearly and indelibly labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
Known hazards (e.g., "Harmful," "Irritant")[3]
-
For solutions, list all components and their approximate concentrations.
-
Step 3: Secure Storage
-
Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA). This area should be cool, dry, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is in place to manage potential leaks.
Step 4: Professional Collection and Disposal
-
Adhere to your institution's established procedures for hazardous waste pickup.
-
Complete all required waste manifest documentation accurately. This documentation is a legal record of the waste's journey from generation to final disposal.
-
The waste will be transported and disposed of by a licensed contractor in accordance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA).[7][8]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
